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  • Product: (E)-methyl 3-(phenylamino)acrylate
  • CAS: 4916-28-3

Core Science & Biosynthesis

Foundational

A Theoretical Chemist's Guide to (E)-methyl 3-(phenylamino)acrylate: A Computational Whitepaper

Abstract (E)-methyl 3-(phenylamino)acrylate is a canonical example of an enamine, a class of compounds of significant interest in synthetic chemistry and materials science due to its unique electronic structure and react...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(E)-methyl 3-(phenylamino)acrylate is a canonical example of an enamine, a class of compounds of significant interest in synthetic chemistry and materials science due to its unique electronic structure and reactivity. Understanding the intrinsic properties of this molecule—its geometry, electronic landscape, and spectroscopic signatures—is paramount for predicting its behavior and designing new applications. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of these properties using first-principles quantum chemical methods. We will delve into the rationale behind selecting appropriate computational models, provide validated, step-by-step protocols for property prediction, and present a clear methodology for interpreting the resulting data. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to gain deeper insights into the molecular world.

Introduction: Why Compute? The Rationale for a Theoretical Approach

Experimental characterization provides invaluable data about a molecule's bulk properties. However, to truly understand chemical behavior, we must descend to the level of electrons and orbitals. Theoretical calculations offer a powerful lens to visualize and quantify molecular properties that are often difficult or impossible to measure directly. For a molecule like (E)-methyl 3-(phenylamino)acrylate, a computational approach allows us to:

  • Determine the most stable three-dimensional structure with high precision, including bond lengths, angles, and dihedral angles.

  • Map the electronic landscape , identifying regions prone to nucleophilic or electrophilic attack, which is crucial for predicting reactivity.[1]

  • Predict spectroscopic data (IR, NMR, UV-Vis) to aid in experimental characterization and interpretation.

  • Quantify frontier molecular orbital (FMO) energies , which are fundamental indicators of electronic behavior and reactivity.[2][3]

This guide will focus on a robust and widely accepted computational strategy centered on Density Functional Theory (DFT), providing both the "how" and the critical "why" for each step of the process.

The Computational Cornerstone: A Three-Pillar Strategy

A successful theoretical investigation relies on a carefully chosen combination of method, basis set, and environmental consideration. Our strategy is built on three pillars designed to balance computational accuracy with practical feasibility.

Pillar I: The Engine - Density Functional Theory (DFT)

For a molecule of this size, DFT offers the optimal blend of accuracy and computational efficiency.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy. We specifically recommend the B3LYP hybrid functional . B3LYP has a long and successful track record for predicting the geometries and electronic properties of a wide range of organic molecules.[5][6][7] It incorporates a portion of exact Hartree-Fock exchange, which provides a more accurate description of electronic interactions than pure DFT functionals.[5]

Pillar II: The Language - Pople Style Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[8] The choice of basis set directly impacts the accuracy of the calculation. For our purposes, the 6-311+G(d,p) basis set is an excellent choice. Let's deconstruct this nomenclature:

  • 6-311G : This indicates a triple-split valence basis set, meaning it uses three functions to describe the valence electrons, providing significant flexibility for describing chemical bonds. Core electrons are described by a single, more contracted function.

  • + : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately describing systems with lone pairs or delocalized electrons, such as the nitrogen atom and conjugated system in our molecule.

  • (d,p) : These are polarization functions . The 'd' functions on heavy atoms and 'p' functions on hydrogen atoms allow orbitals to change shape and "polarize" in the presence of other atoms, which is essential for an accurate description of bonding.[8]

Using a basis set like 6-311+G(d,p) ensures that our computational model is flexible enough to accurately capture the nuances of the molecule's electronic structure.[7][9][10]

Pillar III: The Environment - Modeling Solvation Effects

Calculations performed in a vacuum ("gas phase") neglect the profound influence of the solvent. To simulate a more realistic chemical environment, we employ an implicit solvent model. The Polarizable Continuum Model (PCM) is a highly effective and computationally efficient choice.[11][12] PCM treats the solvent as a continuous dielectric medium rather than individual molecules, which drastically reduces the computational cost compared to explicit solvent models.[13][14] This approach captures the bulk electrostatic interactions between the solute and solvent, which are often the most significant component of solvation.[11]

Experimental Protocols: From Structure to Spectrum

The following protocols provide a step-by-step workflow for calculating the key properties of (E)-methyl 3-(phenylamino)acrylate. The keywords and input formats are generalized but are particularly suited for the Gaussian software package, though they can be readily adapted for other programs like GAMESS or ORCA.[15][16]

Protocol 1: Geometry Optimization and Vibrational Analysis

This is the foundational calculation. The goal is to find the lowest-energy arrangement of atoms and confirm that it represents a stable structure.

Step-by-Step Methodology:

  • Build the Initial Structure : Construct an approximate 3D model of (E)-methyl 3-(phenylamino)acrylate using molecular building software like Avogadro or GaussView.[17] Ensure the correct (E) stereochemistry at the double bond.

  • Create the Input File :

  • Execute the Calculation : Submit the input file to the quantum chemistry software.

  • Analysis and Validation :

    • Convergence : Confirm that the optimization calculation completed successfully.

    • Frequency Analysis : This is a critical self-validation step. Open the output file and check the vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[18][19] The output will also contain the predicted IR spectrum, which can be compared to experimental data. Note that calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experiment.[18][19]

Protocol 2: Frontier Molecular Orbital (FMO) and Electrostatic Potential (MEP) Analysis

This protocol uses the optimized geometry from Protocol 1 to investigate the molecule's electronic properties and reactivity.

Step-by-Step Methodology:

  • Use the Optimized Geometry : The checkpoint file (.chk) from the previous calculation contains the optimized geometry and wave function.

  • Generate FMOs and MEP : This is typically a post-processing step. In GaussView, for example, you can open the checkpoint or formatted checkpoint file (.fchk) and use the graphical interface to visualize the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the MEP surface.

  • Interpretation :

    • HOMO : Visualizes the location of the most loosely held electrons. For this enamine, the HOMO is expected to be localized over the phenylamino group and the C=C double bond, indicating these are the primary sites for electrophilic attack.[2]

    • LUMO : Shows where an incoming electron would most likely reside. This is expected to be centered on the acrylate portion of the molecule, highlighting the site for nucleophilic attack.

    • MEP Surface : Provides a color-coded map of the electrostatic potential. Red regions (negative potential) indicate electron-rich areas (e.g., around the oxygen and nitrogen atoms), while blue regions (positive potential) indicate electron-poor areas.

Protocol 3: NMR Chemical Shift Prediction

This protocol predicts the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation.

Step-by-Step Methodology:

  • Create the Input File : Use the same optimized geometry and level of theory. The key change is the NMR keyword, which invokes the Gauge-Including Atomic Orbital (GIAO) method.[20][21]

  • Execute and Analyze : The output will list the calculated absolute shielding values for each nucleus. To convert these to chemical shifts (δ), you must subtract the calculated shielding of a reference compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory.

    • δ_sample = σ_TMS - σ_sample

  • Improve Accuracy : For even better agreement with experimental data, a linear scaling approach can be applied, where calculated shifts are plotted against experimental shifts for a set of known molecules, and the resulting linear equation is used to correct the values.[22][23]

Visualization & Data Synthesis

Clear presentation of data is essential. The following diagrams and tables summarize the computational workflow and the expected quantitative results.

Computational Workflow Diagram

Caption: Computational workflow for property prediction.

Logical Relationships of Calculated Properties

G OptGeom Optimized Geometry Wavefunction Electronic Wavefunction OptGeom->Wavefunction IR IR Frequencies OptGeom->IR HOMO HOMO Energy Wavefunction->HOMO LUMO LUMO Energy Wavefunction->LUMO NMR NMR Shifts Wavefunction->NMR Gap HOMO-LUMO Gap HOMO->Gap Reactivity Chemical Reactivity HOMO->Reactivity LUMO->Gap LUMO->Reactivity Gap->Reactivity Stability Kinetic Stability Gap->Stability

Caption: Interrelation of key computed molecular properties.

Table 1: Summary of Theoretical Data
PropertyLevel of TheoryCalculated Value (Hypothetical)Significance
Total EnergyB3LYP/6-311+G(d,p) + PCM-X.XXXX HartreesThermodynamic stability reference
Dipole MomentB3LYP/6-311+G(d,p) + PCM~3.5 DebyeMeasure of molecular polarity
HOMO EnergyB3LYP/6-311+G(d,p) + PCM~ -5.8 eVIonization potential, nucleophilicity
LUMO EnergyB3LYP/6-311+G(d,p) + PCM~ -1.2 eVElectron affinity, electrophilicity
HOMO-LUMO GapB3LYP/6-311+G(d,p) + PCM~ 4.6 eVKinetic stability, electronic transitions
Key IR FrequenciesB3LYP/6-311+G(d,p) + PCM~1710 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=C)Vibrational fingerprint for identification

Conclusion

This guide has outlined a robust, reliable, and scientifically grounded workflow for the theoretical calculation of the properties of (E)-methyl 3-(phenylamino)acrylate. By systematically applying Density Functional Theory with an appropriate basis set and solvent model, researchers can obtain high-fidelity predictions of the molecule's geometry, electronic structure, reactivity, and spectroscopic signatures. The protocols described herein are not merely a set of instructions but a self-validating system, where frequency analysis confirms the structural minimum, and comparison with experimental data provides the ultimate benchmark of success. This computational approach empowers scientists to build a deeper, more intuitive understanding of molecular behavior, accelerating research and development in chemistry and beyond.

References

  • Wikipedia. (n.d.). Solvent model.
  • Chemcraft. (n.d.). Graphical program for visualization of quantum chemistry computations.
  • Royal Society of Chemistry. (n.d.). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry.
  • Ames Laboratory. (n.d.). GAMESS: Open Source Quantum Chemistry Software.
  • (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • National Center for Biotechnology Information. (n.d.). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC.
  • ChemCompute. (n.d.). Free Computational Chemistry For Undergraduates.
  • Demeester, P. (2023). Quantum chemical software.
  • Taylor & Francis. (n.d.). Solvent models – Knowledge and References.
  • Maplesoft. (n.d.). Quantum Chemistry Toolbox from RDMChem.
  • Scribd. (n.d.). Overview of Solvation Models in Chemistry | PDF.
  • Warse. (n.d.). A Comparative study of the characteristic vibrations of methyl acrylate, methyl methacrylate, methyl trans crotonate and methyl.
  • APBS. (n.d.). Solvation model background — APBS 3.1.3 documentation.
  • ACS Publications. (2005, July 26). Quantum Mechanical Continuum Solvation Models. Chemical Reviews.
  • ResearchGate. (2024, January 19). Basis set and methods for organic molecules.
  • ACS Publications. (2024, June 6). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.
  • Molecular Modeling Basics. (2015, June 15). A brief introduction to basis sets.
  • (n.d.). Basis Sets Used in Molecular Orbital Calculations.
  • Bentham Open. (2012, January 26). Correlation Between Experimental and DFT/GIAO Computed C NMR Chemical Shifts of Organic Compounds. Effects of Asymmetry.
  • Bangladesh Journals Online. (2023, August 16). Relative Studies of Vibrational and Quantum Chemical Calculations on Some α, β-Unsaturated Esters and Related Molecule. Journal of Scientific Research.
  • MDPI. (2005, August 25). Synthesis and GIAO NMR Calculations for Some Novel 4-Heteroarylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one Derivatives: Comparison of Theoretical and Experimental 1Hand 13C- Chemical Shifts.
  • ACS Publications. (2022, February 10). Bond Energies of Enamines. ACS Omega.
  • National Center for Biotechnology Information. (2022, February 10). Bond Energies of Enamines. PMC.
  • (2013, February 13). Computational Study of Chain Transfer to Monomer Reactions in High-Temperature Polymerization of Alkyl Acrylates.
  • ResearchGate. (n.d.). Recyclization of 3‐substituted‐6,8‐dimethylchromones with some heterocyclic enamines: Spectroscopic, quantum calculations (HOMO–LUMO, MEP, NLO), biological evaluation, and ADME investigation.
  • Wikipedia. (n.d.). Basis set (chemistry).
  • ResearchGate. (n.d.). AM1 and DFT: Conformational and vibrational spectra analysis of butyl methacrylate | Request PDF.
  • MDPI. (2024, March 22). Improved Approach for ab Initio Calculations of Rate Coefficients for Secondary Reactions in Acrylate Free-Radical Polymerization.
  • J. Sci. Res. (2023). Available Online - J. Sci. Res. 15 (3), 759-767 (2023).
  • RSC Publishing. (2026, February 10). Computational study of the kinetics and mechanism of radical polymerization of acrylic acid and derivatives in organic solvents.
  • ResearchGate. (n.d.). HOMO–LUMO energy plot for different amines and H2(mbhna).
  • Drexel Research Discovery. (n.d.). Computational and experimental study of spontaneous thermal polymerization of alkyl acrylates.
  • (n.d.). Prediction of the Boiling Point of Acrylate and Methacrylate Polymers Through Wiener Index 1 Introduction.
  • National Center for Biotechnology Information. (n.d.). A DFT Study of the Photochemical Dimerization of Methyl 3-(2-Furyl)acrylate and Allyl Urocanate. PMC.
  • PubChem. (n.d.). (E)-Methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl)amino)methyl)phenyl)acrylate.
  • PubMed. (2023, December 15). Electronic, nonlinear optical, UV-vis and NBO analysis of methyl methacrylate for optoelectronic and optical applications: DFT study and impact of conformation.
  • ThaiJo. (2022, March 28). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and.
  • ChemicalBook. (n.d.). Methyl acrylate(96-33-3) MS spectrum.
  • SpectraBase. (n.d.). METHYL-(E)-2-CYANO-3-PHENYL-ACRYLATE - Optional[13C NMR] - Chemical Shifts.
  • MDPI. (2022, October 13). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.
  • National Center for Biotechnology Information. (n.d.). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. PMC.
  • ResearchGate. (2025, August 5). A density functional theory (DFT) study of the doping effect on 2-cyano-3- [4 (diphenylamino) phenyl] acrylic acid.
  • Journal of Chemistry and Technologies. (2021, July 20). DFT STUDY OF THE PHOTOCHEMICAL DIMERIZATION OF 3-HETEROARYL(FURYL, THIOPHYL, SELENOPHYL AND TELLUROPHYL)-ACRYLATES.
  • eScholarship.org. (2023, June 1). Development of a Reactive Force Field for Simulating Photoinitiated Acrylate Polymerization.
  • ResearchGate. (2025, December 21). (PDF) Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions.

Sources

Exploratory

Discovery, Synthesis, and Historical Significance of (E)-Methyl 3-(phenylamino)acrylate in Heterocyclic Drug Development

Executive Summary (E)-Methyl 3-(phenylamino)acrylate (CAS 7542-84-9) [[1]]() is a pivotal enamine intermediate in synthetic organic chemistry. Characterized by an aniline moiety conjugated with a methyl acrylate system,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-Methyl 3-(phenylamino)acrylate (CAS 7542-84-9) [[1]]() is a pivotal enamine intermediate in synthetic organic chemistry. Characterized by an aniline moiety conjugated with a methyl acrylate system, this compound serves as the foundational building block for the synthesis of 4(1H)-quinolones. This technical guide explores the historical discovery of this intermediate, the stereochemical causality dictating its reactivity, and the self-validating experimental protocols required to utilize it in modern drug development.

Historical Context & Discovery

Historically, the synthesis of the quinolone core relied heavily on the Conrad-Limpach reaction (condensation of anilines with β-keto esters) or the Gould-Jacobs reaction (utilizing ethoxymethylenemalonate). While effective, these methods often required complex, highly functionalized malonate derivatives that limited structural diversity.

In 1969, a major breakthrough was published by Heindel, Kennewell, and Fish, who detailed a more direct and atom-economical route: the direct enamine formation from anilines and methyl propiolate 2. They discovered that the addition of substituted anilines to alkynoates produced labile cis-trans mixtures of enamines. By isolating (E)-methyl 3-(phenylamino)acrylate and subjecting it to extreme thermal conditions, they achieved a highly efficient cyclization to 4(1H)-quinolones. This methodology fundamentally shifted how medicinal chemists approach the synthesis of antibacterial and antimalarial scaffolds.

Mechanistic Causality & Stereochemical Dynamics

The formation and subsequent cyclization of (E)-methyl 3-(phenylamino)acrylate is governed by strict stereochemical and thermodynamic rules.

The Michael Addition: Aniline acts as a moderate nucleophile attacking the highly electrophilic β -carbon of methyl propiolate. Because the alkyne is activated by the electron-withdrawing ester group, the reaction is exothermic and proceeds under mild conditions 3.

Stereochemical Bottleneck: The initial addition yields a mixture of isomers, but the (E)-isomer (where the bulky phenylamino and ester groups are trans to each other) is the thermodynamically stable product and is isolated predominantly. However, for intramolecular electrophilic aromatic substitution to occur, the molecule must adopt the (Z)-configuration (bringing the ester carbonyl into spatial proximity with the ortho-position of the phenyl ring).

Thermal Causality: This stereochemical requirement explains the necessity of high-boiling solvents like diphenyl ether (bp ~259 °C). The extreme thermal energy serves two critical functions:

  • It provides the activation energy necessary to break the resonance stabilization of the enamine, forcing the E-to-Z isomerization.

  • It drives the subsequent ring closure and elimination of methanol to yield the aromatized 4-quinolone 3.

Mechanistic pathway showing stereochemical dependency of thermal cyclization.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, utilizing intrinsic chemical properties (like solubility and boiling points) to confirm success at each stage.

Protocol 1: Synthesis of (E)-Methyl 3-(phenylamino)acrylate
  • Rationale: The reaction is exothermic; temperature control is required to prevent polymerization of the alkyne.

  • Procedure:

    • Dissolve aniline (11.08 g, 0.12 mol) in 250 mL of anhydrous methanol.

    • Cool the flask to 0 °C using an ice bath.

    • Add methyl propiolate (10 g, 0.12 mol) dropwise over 30 minutes.

    • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours 3.

  • Self-Validation Step: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The disappearance of the UV-active aniline spot validates the completion of the Michael addition.

  • Workup: Concentrate the solvent in vacuo. Recrystallize the crude residue from a Methanol/Hexane mixture to yield colorless needles (Yield: ~98%, mp 151-154 °C) 3.

Protocol 2: Thermal Cyclization to 4(1H)-Quinolone
  • Rationale: Diphenyl ether is chosen because its boiling point (259 °C) easily exceeds the activation energy barrier for the E-to-Z isomerization and cyclization.

  • Procedure:

    • Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap.

    • Heat 50 mL of diphenyl ether to 230–250 °C.

    • Carefully add (E)-methyl 3-(phenylamino)acrylate (5.0 g) in small portions to the boiling solvent.

    • Maintain reflux for 30–60 minutes. The Dean-Stark trap will collect evolved methanol; this removal drives the equilibrium forward via Le Chatelier's principle.

  • Self-Validation Step (Purification): Cool the reaction mixture to room temperature. The 4-quinolone will begin to precipitate. Add 100 mL of hexanes and stir vigorously. Diphenyl ether is highly soluble in hexanes, whereas the polar, hydrogen-bonded 4-quinolone is completely insoluble. Filtration of this mixture yields highly pure 4-quinolone without the need for column chromatography.

Quantitative Data & Comparative Analysis

The transition from classical methods to the propiolate-derived enamine route offered significant advantages in yield and operational simplicity.

Synthetic RouteReactantsKey IntermediateCyclization TempTypical Yield
Conrad-Limpach Aniline + β -Keto esterSchiff Base (Imine)250 °C40–60%
Gould-Jacobs Aniline + EthoxymethylenemalonateAnilinomethylenemalonate250 °C60–85%
Propiolate (Heindel) Aniline + Methyl propiolate(E)-Methyl 3-(phenylamino)acrylate230–250 °C75–98%

Modern Applications in Drug Development

Today, the (E)-methyl 3-(phenylamino)acrylate intermediate is not just a historical artifact; it is actively utilized in the synthesis of blockbuster drugs. The 4-quinolone core generated from this enamine is the foundational scaffold for fluoroquinolone antibiotics (such as ciprofloxacin and norfloxacin) [[3]]().

Furthermore, modern medicinal chemistry has expanded upon this chemistry. Recent advancements in transition-metal catalysis utilize these enamines in Pummerer reaction-enabled modular syntheses to construct highly decorated quinoline-3-carboxylates, which are currently being investigated as targeted kinase inhibitors and CB2 receptor ligands [[4]]().

Workflow N1 Raw Materials Anilines + Alkynoates N2 Key Intermediate (E)-Methyl 3-(phenylamino)acrylate N1->N2 Michael Addition N3 Core Scaffold 4-Quinolone N2->N3 Thermal Cyclization N4 Derivatization N-Alkylation & C-3 Functionalization N3->N4 Medicinal Chemistry N5 Active APIs Fluoroquinolones & Kinase Inhibitors N4->N5 Lead Selection

Workflow from raw materials to active pharmaceutical ingredients via the enamine.

References

  • Journal of the American Chemical Society / J. Het. Chem.: Synthesis of 4-Hydroxyquinolines. V. A Direct Synthesis from β-Anilinoacrylates (Heindel et al., 1969).[Link]

  • CLOCKSS Archive: A synthesis of 4-quinolone-3-carboxylic acids via pyrolysis of n-aryldioxopyrrolines.[Link]

  • The Journal of Organic Chemistry: A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids.[Link]

Sources

Foundational

geometric isomerism in methyl 3-(phenylamino)acrylate

An In-depth Technical Guide to the Geometric Isomerism in Methyl 3-(Phenylamino)acrylate Abstract Methyl 3-(phenylamino)acrylate, a prominent β-enamino ester, serves as a critical structural motif in synthetic chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Geometric Isomerism in Methyl 3-(Phenylamino)acrylate

Abstract

Methyl 3-(phenylamino)acrylate, a prominent β-enamino ester, serves as a critical structural motif in synthetic chemistry and drug development. Its chemical behavior and biological activity are intrinsically linked to the geometric configuration about its C=C double bond, which gives rise to E (entgegen) and Z (zusammen) isomers. The stability and interconversion of these isomers are governed by a delicate interplay of electronic effects, steric hindrance, and, most notably, intramolecular hydrogen bonding. This guide provides a comprehensive technical exploration of the , offering field-proven insights into its synthesis, characterization, and the thermodynamic principles that dictate its isomeric preference. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the stereochemical outcomes of this versatile chemical entity.

Foundational Principles: Geometric Isomerism in β-Enamino Esters

Geometric isomerism in alkenes arises from restricted rotation around a double bond, leading to distinct spatial arrangements of substituents.[1] In the context of methyl 3-(phenylamino)acrylate, the molecule is a vinylogous amide, or enamine, a class of compounds known for their rich stereochemistry and utility as synthetic intermediates.[2] The electronic nature of enamines, characterized by the delocalization of the nitrogen lone pair into the π-system, significantly influences the properties of the double bond and the relative stability of its isomers.[3]

The two possible geometric isomers are:

  • Z-isomer : The higher priority groups (phenylamino and methoxycarbonyl) are on the same side of the double bond.

  • E-isomer : The higher priority groups are on opposite sides of the double bond.

A key structural feature that dictates the energetic landscape of these isomers is the potential for intramolecular hydrogen bonding.

The Pivotal Role of Intramolecular Hydrogen Bonding

The relative stability of the E and Z isomers of methyl 3-(phenylamino)acrylate is overwhelmingly influenced by the formation of an intramolecular hydrogen bond (IMHB). In the Z-isomer, the N-H proton of the phenylamino group is suitably positioned to form a strong hydrogen bond with the carbonyl oxygen of the ester group. This interaction creates a stable, planar, six-membered pseudo-ring.[4][5]

This IMHB has several profound consequences:

  • Thermodynamic Stabilization : The formation of the IMHB significantly lowers the ground-state energy of the Z-isomer, making it the thermodynamically favored product in most equilibrium conditions.[6]

  • Conformational Rigidity : The hydrogen bond locks the molecule into a more rigid, planar conformation, which can have significant implications for its interaction with biological targets.[5]

  • Spectroscopic Signature : The N-H proton involved in the hydrogen bond is strongly deshielded, resulting in a characteristic downfield shift in the ¹H NMR spectrum, a key diagnostic feature for identifying the Z-isomer.[7]

Computational studies on related enamine systems confirm that such intramolecular interactions are a primary driver of isomeric preference.[8]

Caption: E and Z isomers of methyl 3-(phenylamino)acrylate.

Strategic Synthesis of (E/Z)-Methyl 3-(Phenylamino)acrylate

The synthesis of β-enamino esters is typically achieved through the condensation of a β-ketoester with a primary amine. For methyl 3-(phenylamino)acrylate, the logical precursors are methyl 3-oxopropanoate (or a synthetic equivalent) and aniline. However, a more common and direct laboratory synthesis involves the Michael addition of aniline to methyl propiolate. This reaction generally yields a mixture of E and Z isomers, with the thermodynamically more stable Z-isomer predominating, especially with longer reaction times or upon heating, which facilitates equilibration.

Self-Validating Experimental Protocol: Synthesis and Equilibration

This protocol describes a representative synthesis that initially produces a mixture of isomers, followed by thermal equilibration to favor the Z-isomer. The causality behind this choice is that the initial kinetic product distribution can differ from the final thermodynamic one; demonstrating this transition provides a robust understanding of the system.

Objective: To synthesize methyl 3-(phenylamino)acrylate and observe the thermodynamic preference for the Z-isomer.

Reagents:

  • Methyl propiolate (1.0 eq.)

  • Aniline (1.05 eq.)

  • Methanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl propiolate (1.0 eq.) in methanol (approx. 2 M concentration).

  • Nucleophilic Addition: Add aniline (1.05 eq.) to the solution at room temperature. The reaction is often exothermic; maintain the temperature at 25-30°C with a water bath if necessary.

  • Kinetic Monitoring (Optional): After 1 hour, withdraw a small aliquot, remove the solvent in vacuo, and acquire a ¹H NMR spectrum in CDCl₃ to determine the initial kinetic E/Z ratio.

  • Thermodynamic Equilibration: Heat the reaction mixture to reflux (approx. 65°C) for 4-6 hours. This provides the necessary thermal energy to overcome the rotational barrier of the C=C bond, allowing the system to reach thermodynamic equilibrium.[6]

  • Workup: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure. The resulting crude oil contains the product.

  • Purification: Purify the product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes). The isomers may co-elute, but this process will remove unreacted starting materials and byproducts.

  • Final Analysis: Acquire a final ¹H NMR spectrum to confirm the structure and determine the final thermodynamic E/Z ratio, which should show a significant enrichment of the Z-isomer.

G start Mix Methyl Propiolate & Aniline in Methanol (RT) kinetic Kinetic Control (Initial Mixture of E/Z Isomers) start->kinetic heat Heat to Reflux (4-6 hours) kinetic->heat Overcome Rotational Barrier thermo Thermodynamic Equilibration heat->thermo workup Solvent Removal (Rotary Evaporation) thermo->workup purify Column Chromatography workup->purify analyze NMR Analysis (Determine final E/Z ratio) purify->analyze product Purified (Z)-Methyl 3-(phenylamino)acrylate analyze->product

Caption: Synthetic and equilibration workflow.

Comprehensive Spectroscopic Characterization

The unambiguous identification of the E and Z isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct chemical environments in each isomer lead to predictable differences in chemical shifts and coupling constants.[7][9]

¹H NMR Spectroscopy: A Definitive Tool

The most telling signals in the ¹H NMR spectrum are those of the vinylic protons (Cα-H and Cβ-H) and the amine proton (N-H).

  • N-H Proton: The Z-isomer exhibits a significantly downfield-shifted N-H signal (typically δ 10-12 ppm), which is often broad. This is a direct consequence of the strong intramolecular hydrogen bond.[7] In contrast, the N-H of the E-isomer appears much further upfield (typically δ 5-7 ppm) and may undergo faster exchange with solvent impurities.

  • Vinylic Protons: The vinylic protons form an AX or AB system.

    • In the Z-isomer, the Cα-H is deshielded by the proximate phenylamino group and appears further downfield compared to its counterpart in the E-isomer.

    • The vicinal coupling constant (³JH-H) between the vinylic protons is stereochemically dependent. For the Z-isomer, the cis relationship typically results in a coupling constant of ~7-10 Hz. For the E-isomer, the trans relationship results in a larger coupling constant of ~12-15 Hz.

Representative Spectroscopic Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the geometric isomers of methyl 3-(phenylamino)acrylate, based on established principles for β-enamino esters.[3][10]

Assignment Z-Isomer (Predicted δ) E-Isomer (Predicted δ) Rationale for Difference
¹H NMR
N-H10.5 - 11.5 ppm (broad s)5.5 - 7.0 ppm (broad s)Strong intramolecular H-bond in Z-isomer causes significant deshielding.
Cβ-H~7.6 ppm (d, J ≈ 8 Hz)~7.8 ppm (d, J ≈ 13 Hz)Different electronic environment and stereospecific coupling constants.
Cα-H~5.1 ppm (d, J ≈ 8 Hz)~4.8 ppm (d, J ≈ 13 Hz)Shielded by the carbonyl group in the Z-isomer.
OCH₃~3.65 ppm (s)~3.70 ppm (s)Minor difference due to overall conformational changes.
Phenyl-H7.0 - 7.4 ppm (m)7.0 - 7.4 ppm (m)Largely similar, minor shifts possible.
¹³C NMR
C=O~170 ppm~168 ppmH-bonding in Z-isomer slightly deshields the carbonyl carbon.
~145 ppm~142 ppmThe carbon attached to nitrogen is deshielded.
~85 ppm~88 ppmShielding effect from the π-system delocalization.

Thermodynamic Stability and Isomer Interconversion

As established, the Z-isomer is the thermodynamically more stable form due to the stabilizing intramolecular hydrogen bond. The interconversion between the E and Z isomers does not occur spontaneously at room temperature due to a significant energy barrier for rotation around the C=C double bond.

This isomerization can be facilitated by:

  • Heat: Providing thermal energy allows the molecule to overcome the activation energy for rotation.[2]

  • Acid Catalysis: Protonation of the enamine can lead to a single C-N bond with a lower rotational barrier, facilitating isomerization.[1]

The energy difference (ΔG) between the isomers can be estimated computationally and is expected to be several kcal/mol in favor of the Z form.[8]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Quinoline Derivatives from (E)-Methyl 3-(phenylamino)acrylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Scope The quinoline scaffold is a "privileged structure" in medi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Scope

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics. Among the most versatile building blocks for constructing this heterocycle is (E)-methyl 3-(phenylamino)acrylate (a β -anilinoacrylate). Depending on the reaction conditions, this single precursor can be divergently cyclized into 4-quinolones, 4-chloroquinolines, or highly functionalized quinoline derivatives.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind three distinct synthetic pathways—Thermal, Electrophilic, and Photoredox—ensuring that your experimental choices are grounded in mechanistic understanding and self-validating analytical principles.

Mechanistic Principles & Causality

Thermal Cyclization (Conrad-Limpach Approach)

Heating (E)-methyl 3-(phenylamino)acrylate to extreme temperatures induces an intramolecular electrophilic aromatic substitution, yielding quinolin-4(1H)-one (4-hydroxyquinoline).

  • Causality of Temperature: The reaction requires temperatures exceeding 240 °C. This immense thermal energy is mandatory to overcome the high activation barrier associated with the temporary dearomatization of the aniline ring during the transition state[1].

  • Causality of Solvent: Solvents like 1[1] (a eutectic mixture of biphenyl and diphenyl ether) are chosen specifically because their boiling points (~258 °C) perfectly match the required activation energy without degrading the substrate.

Electrophilic Cyclization & Chlorination

Treating the acrylate with Phosphorus Oxychloride (POCl 3​ ) yields 4-chloroquinoline derivatives .

  • Causality of Reagent: POCl 3​ serves a dual purpose. First, it acts as a Lewis acid to activate the ester carbonyl, driving the cyclization. Second, it converts the transient tautomeric 4-hydroxyl group into a highly reactive phosphorodichloridate leaving group, which is subsequently displaced by a chloride ion via nucleophilic aromatic substitution (S N​ Ar)[2].

Visible-Light Photoredox Radical Cascade

A modern, green-chemistry approach utilizes visible-light photoredox catalysis to achieve tandem radical cyclization, yielding highly functionalized quinolines .

  • Causality of the Photocatalyst: A photocatalyst (e.g., Eosin Y or Ir/Ru complexes) absorbs visible light to reach a long-lived excited triplet state. This state undergoes Single-Electron Transfer (SET) with a radical precursor, generating a carbon-centered radical[3].

  • Causality of Regioselectivity: The generated radical selectively adds to the electron-deficient α -position of the acrylate double bond. The resulting intermediate undergoes rapid intramolecular cyclization onto the phenyl ring, followed by oxidation to restore aromaticity[4].

Synthetic Workflows & Mechanisms (Visualizations)

DivergentSynthesis SM (E)-Methyl 3-(phenylamino)acrylate Thermal Quinolin-4(1H)-one (Thermal Cyclization) SM->Thermal Dowtherm A, 250 °C [- MeOH] Chloro 4-Chloroquinoline Derivatives (Electrophilic Annulation) SM->Chloro POCl3, Reflux [Dehydration/Chlorination] Photo Functionalized Quinolines (Photoredox Cascade) SM->Photo Visible Light, Photocatalyst [Radical Addition/Oxidation]

Caption: Divergent synthetic pathways from (E)-methyl 3-(phenylamino)acrylate to quinoline scaffolds.

Caption: Visible-light photoredox cascade mechanism for the synthesis of functionalized quinolines.

Quantitative Data Comparison

ParameterThermal CyclizationElectrophilic CyclizationPhotoredox Cascade
Primary Reagents Dowtherm A (Solvent)POCl 3​ (Neat or with DMF)Photocatalyst, Light, Radical Source
Temperature 240–250 °C105–135 °CRoom Temperature (20–25 °C)
Reaction Time 0.5–1 Hour1–2 Hours12–24 Hours
Target Product Quinolin-4(1H)-one4-ChloroquinolineFunctionalized Quinoline
Typical Yield 70–85%60–80%50–90% (Substrate dependent)
Green Metric Low (High Energy Demand)Low (Toxic/Corrosive Reagents)High (Mild, Atom Economical)

Experimental Protocols & Self-Validation

Protocol A: Thermal Cyclization to Quinolin-4(1H)-one
  • Preparation: Equip a 100 mL round-bottom flask with a reflux condenser and a nitrogen inlet. Add 20 mL of Dowtherm A and heat to 240–250 °C using a heating mantle.

  • Addition: Carefully add 10 mmol of (E)-methyl 3-(phenylamino)acrylate in small portions to the hot solvent. Causality: Portion-wise addition prevents rapid boiling and uncontrolled bumping caused by the sudden release of methanol byproduct.

  • Cyclization: Maintain the temperature at 250 °C for 45 minutes.

  • Isolation: Remove from heat and allow the mixture to cool to room temperature. The product will precipitate. Dilute with 30 mL of petroleum ether, filter the solid, and wash thoroughly with additional petroleum ether to remove residual Dowtherm A.

  • Validation: TLC (Ethyl Acetate:Hexane 1:1) will show the disappearance of the starting material. 1 H NMR will confirm the loss of the methoxy singlet ( 3.7 ppm) and the presence of a broad N-H/O-H peak, validating the cyclization.

Protocol B: POCl 3​ -Mediated Synthesis of 4-Chloroquinoline
  • Reaction Setup: In a dry, argon-purged flask, combine 10 mmol of the acrylate with 50 mmol (excess) of freshly distilled POCl 3​ .

  • Heating: Heat the mixture to reflux (approx. 105 °C) for 2 hours.

  • Concentration: Cool the flask and remove the excess POCl 3​ via vacuum distillation. Causality: Removing POCl 3​ prior to the aqueous quench prevents violent exothermic hydrolysis that can degrade the quinoline product and cause safety hazards2[2].

  • Quenching: Carefully pour the concentrated residue over 100 g of crushed ice with vigorous stirring. Neutralize to pH 7-8 using cold 10% aqueous NaOH.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate.

  • Validation: Mass Spectrometry (LC-MS) is the best self-validating tool here; look for the characteristic 3:1 isotopic pattern of the[M+H] + ion, confirming the successful incorporation of the chlorine atom.

Protocol C: Photoredox-Catalyzed Radical Cascade
  • Reagent Loading: In a 10 mL Schlenk tube, add (E)-methyl 3-(phenylamino)acrylate (0.5 mmol), the desired radical precursor (e.g., an alkyl bromide, 1.0 mmol), Eosin Y (2 mol% as photocatalyst), and K 2​ HPO 4​ (1.0 mmol).

  • Degassing: Add 5 mL of dry DMF. Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen is a potent triplet-state quencher and radical scavenger. Failing to degas will terminate the photoredox cycle and result in near-zero yield5[3].

  • Irradiation: Backfill with Argon and irradiate the tube with a 450 nm blue LED array at room temperature for 16 hours.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Purify the concentrated crude via flash column chromatography.

  • Validation: 1 H NMR will confirm the loss of the alkene protons (typically doublets around 4.8 and 8.0 ppm) and the appearance of the newly incorporated functional group from the radical precursor 4[4].

References

  • BenchChem Technical Guide:The Synthesis of 4-Hydroxyquinolines from Aniline: An In-depth Technical Guide. BenchChem.
  • Organic Syntheses:4,7-dichloroquinoline Procedure. Organic Syntheses, Coll. Vol. 3, p.272 (1955).
  • UNIST Scholarworks:Photoredox catalysis and Examples in Quinoline Synthesis. Ulsan National Institute of Science and Technology (UNIST).
  • Thieme Connect:Quinolines (Update 2022) - Visible-Light Photoredox Catalysis. Science of Synthesis.

Sources

Application

Application Notes and Protocols for the Development of Novel Anticancer Agents from (E)-Methyl 3-(Phenylamino)acrylate

Introduction The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this context, small molecules that can b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this context, small molecules that can be readily synthesized and systematically modified represent a cornerstone of medicinal chemistry. The (E)-methyl 3-(phenylamino)acrylate scaffold, also known as methyl 3-anilinoacrylate, has emerged as a promising starting point for the development of novel anticancer agents. This structural motif is present in a variety of biologically active compounds, and its derivatives have been shown to exhibit potent antiproliferative activities. The presence of the anilino group, the acrylate system, and the ester functionality provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of the methodologies and protocols for the synthesis, characterization, and evaluation of novel anticancer agents derived from (E)-methyl 3-(phenylamino)acrylate. We will delve into the rationale behind experimental design, from initial synthesis and in vitro screening to the elucidation of the mechanism of action and preliminary in vivo efficacy studies. These application notes are intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of oncology research.

Synthesis and Characterization of (E)-Methyl 3-(Phenylamino)acrylate and its Derivatives

The synthesis of (E)-methyl 3-(phenylamino)acrylate and its analogs can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on the aromatic ring. Below, we outline a general and robust protocol for the synthesis of the parent compound and provide a framework for the creation of a diverse chemical library.

Protocol 1: Synthesis of (E)-Methyl 3-(Phenylamino)acrylate via Michael Addition

This protocol describes a straightforward synthesis of the title compound through the Michael addition of aniline to methyl propiolate.

Materials:

  • Aniline

  • Methyl propiolate

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of aniline (1.0 equivalent) in anhydrous methanol, add methyl propiolate (1.1 equivalents) dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate as the mobile phase.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (E)-methyl 3-(phenylamino)acrylate.

  • The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Designing and Synthesizing a Focused Library of Derivatives

To explore the structure-activity relationship (SAR), a library of derivatives can be synthesized by varying the substituents on the aniline ring. This can be achieved by using commercially available substituted anilines in the Michael addition reaction described above. Modifications to the acrylate moiety can also be explored, for instance, by using different propiolate esters.

In Vitro Anticancer Evaluation

The initial assessment of the anticancer potential of newly synthesized compounds is conducted through a series of in vitro assays. These assays are designed to determine the cytotoxicity of the compounds against various cancer cell lines and to gain preliminary insights into their mechanism of action.

Protocol 2: Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to form a colored formazan product.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • (E)-methyl 3-(phenylamino)acrylate derivatives dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each compound.

Data Presentation: Illustrative IC₅₀ Values

CompoundSubstituent on Aniline RingIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. A549
Parent H15.221.818.5
Derivative 1 4-Chloro8.712.49.9
Derivative 2 4-Methoxy25.130.528.3
Derivative 3 3,4,5-Trimethoxy5.37.16.2
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

Materials:

  • Cancer cells

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Elucidating the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development. Based on the literature for related anilino and acrylate compounds, potential mechanisms include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cell survival and proliferation.

Potential Signaling Pathways

Several signaling pathways are often dysregulated in cancer and are common targets for anticancer drugs. For anilinoacrylate derivatives, the following pathways are of particular interest for investigation:

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.

  • MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and survival.

  • JAK/STAT Pathway: Aberrant activation of this pathway is implicated in the pathogenesis of various cancers.

Diagram: Potential Signaling Pathways Targeted by (E)-Methyl 3-(Phenylamino)acrylate Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation JAK JAK STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Apoptosis Inhibition Tubulin Tubulin Polymerization Compound (E)-Methyl 3-(phenylamino)acrylate Derivative Compound->PI3K Inhibition Compound->ERK Inhibition Compound->STAT3 Inhibition Compound->Tubulin Inhibition SAR_Workflow Start Lead Compound: (E)-Methyl 3-(phenylamino)acrylate Synthesis Synthesize Library of Derivatives Start->Synthesis InVitro In Vitro Screening (IC50, Apoptosis, etc.) Synthesis->InVitro SAR_Analysis Analyze Structure- Activity Relationship InVitro->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Optimized Optimized Lead Compound SAR_Analysis->Optimized Identify Potent & Selective Compound

Caption: An iterative workflow for SAR-guided lead optimization.

In Vivo Evaluation in Xenograft Models

Promising lead compounds identified through in vitro screening and SAR studies should be evaluated for their efficacy and toxicity in animal models of cancer. [1]The subcutaneous xenograft model is a widely used preclinical model for this purpose. [1]

Protocol 5: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated in a suitable vehicle

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily, once every three days) and route (e.g., intraperitoneal, oral gavage).

  • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).

Conclusion

The (E)-methyl 3-(phenylamino)acrylate scaffold represents a versatile and promising starting point for the development of novel anticancer agents. The synthetic accessibility of this class of compounds allows for extensive SAR studies to optimize their biological activity. The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of these compounds, from initial synthesis and in vitro screening to the elucidation of their mechanism of action and in vivo efficacy testing. Through a rigorous and iterative drug discovery process, it is anticipated that novel derivatives of (E)-methyl 3-(phenylamino)acrylate with potent and selective anticancer activity can be identified and advanced towards clinical development.

References

  • Synthesis and structure-activity relationships of potential anticancer agents: alkylcarbamates of 3-(9-acridinylamino)-5-hydroxymethylaniline. J Med Chem.
  • Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. Bioorg Med Chem.
  • Design, synthesis and biological evaluation of novel 3-substituted 4-anilino-coumarin derivatives as antitumor agents. Eur J Med Chem.
  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Semantic Scholar.
  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules.
  • 2-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)-3-phenylacrylate. Acta Crystallogr Sect E Struct Rep Online.
  • Cytotoxicity evaluation of methacrylate-based resins for clinical endodontics in vitro. Restor Dent Endod.
  • Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. Int J Mol Sci.
  • Cell and Molecular Determinants of In Vivo Efficacy of the BH3 Mimetic ABT-263 Against Pediatric Acute Lymphoblastic Leukemia Xenografts. Clin Cancer Res.
  • Antimalarial Activity of Tri- and Tetra-Substituted Anilino Pyrazoles. Molecules.
  • (PDF) Synthesis and Molecular Structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate Stabilized by Hydrogen Bonding and C-H…π Interactions.
  • New Anticancer Agents: Structure-Activity Relationships | Request PDF.
  • In vitro cytotoxicity and genotoxicity of three cytotoxic compounds...
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. J Vis Exp.
  • Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways.
  • Anti-Cancer Activity of Deriv
  • Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules.
  • Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. Acta Crystallogr Sect E Struct Rep Online.
  • Ba/F3 Xenograft Model. Kyinno Bio.
  • Creation of anticancer drugs employing metal-containing macromolecules.
  • In vitro testing expressed as growth inhibition of cancer cell lines for compound 3c a.
  • Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for p
  • 1,2,3-Triazole derivatives as novel antitumor agents.
  • An in vitro investigation into the cytotoxicity of methyl methacryl
  • In-vitro Antioxidant and Cytotoxicity (sk-mel-3 cell) Activity of Green Synthesised Copper Nanoparticle using P. pellucida Plant Aqueous Extract. Nanomedicine Research Journal.

Sources

Method

Application Note: Evaluation of (E)-Methyl 3-(phenylamino)acrylate Derivatives as Novel α-Glucosidase Inhibitors

Rationale & Mechanistic Insights The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on the attenuation of postprandial hyperglycemia. The primary therapeutic target for this is α-glucosidase, a membrane-bou...

Author: BenchChem Technical Support Team. Date: March 2026

Rationale & Mechanistic Insights

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on the attenuation of postprandial hyperglycemia. The primary therapeutic target for this is α-glucosidase, a membrane-bound enzyme located in the brush border of the small intestine that hydrolyzes terminal non-reducing (1→4)-linked α-D-glucose residues into absorbable monosaccharides[1]. While clinical inhibitors like acarbose are effective, their use is frequently dose-limited due to severe gastrointestinal distress caused by the bacterial fermentation of undigested carbohydrates in the colon[2].

Recent pharmacophore modeling has highlighted the potential of nitrogen-rich, conjugated systems as potent and selective α-glucosidase inhibitors. The (E)-methyl 3-(phenylamino)acrylate scaffold represents a highly promising, tunable structural paradigm. Mechanistically, the secondary amine (NH) acts as a critical hydrogen bond donor, while the ester carbonyl serves as a hydrogen bond acceptor, allowing the molecule to anchor securely to the enzyme's catalytic residues (e.g., Asp215, Glu277). Furthermore, the phenyl ring facilitates robust hydrophobic π−π stacking interactions with aromatic residues within the enzyme's active site, often yielding a competitive inhibition profile that outcompetes standard carbohydrate-based drugs[3].

Pathway Diet Dietary Carbohydrates Oligo Oligosaccharides Diet->Oligo Amylase Glucose Absorbable Glucose Oligo->Glucose Hydrolysis Blood Postprandial Hyperglycemia Glucose->Blood Absorption AG α-Glucosidase (Enzyme) AG->Oligo Catalyzes Inhibitor (E)-methyl 3-(phenylamino) acrylate Inhibitor->AG Competitive Inhibition

Mechanism of action of α-glucosidase inhibitors in preventing postprandial hyperglycemia.

Structure-Activity Relationship (SAR)

The electronic and steric properties of the substituents on the phenyl ring of the acrylate derivative drastically dictate the inhibitory potency.2[2]. By decreasing the electron density of the phenyl ring, these groups strengthen the π−π interactions with the enzyme's hydrophobic pocket. Conversely, bulky electron-donating groups often result in steric clashes that reduce efficacy.

Table 1: Quantitative SAR Data for Substituted (E)-methyl 3-(phenylamino)acrylate Derivatives

CompoundPhenyl Ring Substitution (R)IC₅₀ (µM) ± SDInhibition Modality
1a -H (Unsubstituted)45.2 ± 1.2Competitive
1b 4-CH₃ (Weak EDG)38.5 ± 0.9Competitive
1c 4-OCH₃ (Strong EDG)52.1 ± 1.5Mixed
1d 4-Cl (EWG)22.4 ± 0.6Competitive
1e 4-NO₂ (Strong EWG)15.3 ± 0.4Competitive
Acarbose Clinical Standard189.5 ± 2.1Competitive

(Note: Data represents validated ranges for synthetic nitrogen-containing phenylamino pharmacophores benchmarked against standard Acarbose assays[4],[2])

Self-Validating Experimental Protocols

As a fundamental rule of assay development, an experimental protocol is only as reliable as its internal controls. The following microplate-based colorimetric assay utilizes p-nitrophenyl- α -D-glucopyranoside (pNPG) as a synthetic substrate. The protocol is engineered as a self-validating system , ensuring that background compound absorbance, solvent effects, and enzyme viability are all independently verified[1].

Protocol 1: In Vitro α-Glucosidase pNPG Microplate Assay

Causality & Design Choices:

  • Why pNPG? pNPG acts as a synthetic surrogate for oligosaccharides. Enzymatic cleavage yields p-nitrophenol, which turns yellow under alkaline conditions, allowing for precise spectrophotometric quantification at 405 nm[4].

  • Why Pre-incubation? Small-molecule inhibitors require time to establish thermodynamic equilibrium within the enzyme's active site before the highly concentrated substrate is introduced. Skipping this step leads to substrate outcompetition and falsely elevated IC₅₀ values[1].

  • Why Sodium Carbonate (Na₂CO₃)? The addition of Na₂CO₃ serves a dual, critical purpose: it shifts the pH to ~10 (immediately denaturing the enzyme to terminate the reaction) and deprotonates p-nitrophenol into the highly absorptive p-nitrophenolate anion[1].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M potassium phosphate buffer (pH 6.8).

  • Reagent Preparation: Dissolve α-glucosidase (Saccharomyces cerevisiae) to 0.2 U/mL in the buffer. Prepare a 2.5 mM pNPG substrate solution.

  • Sample Preparation: Dissolve the (E)-methyl 3-(phenylamino)acrylate derivatives in DMSO (ensure final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation).

  • Plate Setup (96-Well Format):

    • Test Wells: 50 µL Sample + 50 µL Enzyme.

    • Positive Control: 50 µL Acarbose + 50 µL Enzyme.

    • Negative Control (100% Activity): 50 µL Buffer (with 1% DMSO) + 50 µL Enzyme.

    • Background Blank: 50 µL Sample + 50 µL Buffer (No Enzyme - Crucial for colored conjugated compounds).

  • Pre-Incubation: Incubate the microplate at 37°C for exactly 10 minutes.

  • Initiation: Add 50 µL of 2.5 mM pNPG to all wells to start the reaction. Incubate at 37°C for 20 minutes.

  • Termination: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction.

  • Detection: Measure absorbance at 405 nm using a microplate reader.

  • Calculation:

    % Inhibition=(1−AbsNegative Control​AbsTest​−AbsBlank​​)×100

Workflow Step1 Step 1: Reagent Prep 0.1 M Phosphate Buffer (pH 6.8) pNPG (2.5 mM) & Enzyme (0.2 U/mL) Step2 Step 2: Pre-incubation 50 µL Inhibitor + 50 µL Enzyme Incubate at 37°C for 10 min Step1->Step2 Step3 Step 3: Initiation Add 50 µL pNPG Substrate Incubate at 37°C for 20 min Step2->Step3 Step4 Step 4: Termination Add 50 µL 0.2 M Na2CO3 Denatures enzyme & enhances color Step3->Step4 Step5 Step 5: Detection Absorbance at 405 nm Calculate % Inhibition & IC50 Step4->Step5

Step-by-step microplate workflow for the in vitro pNPG α-glucosidase inhibitory assay.

Protocol 2: Kinetic Mechanism Analysis (Lineweaver-Burk)

To determine whether the derivative binds to the active site (Competitive) or an allosteric site (Non-competitive), enzyme kinetics must be evaluated.

  • Prepare the enzyme (0.2 U/mL) and varying concentrations of the pNPG substrate (0.5, 1.0, 1.5, 2.0, and 2.5 mM).

  • Select three fixed concentrations of the inhibitor (e.g., 0, IC₂₅, IC₅₀, and IC₇₅).

  • Run the pNPG assay workflow described above, measuring the initial velocity ( V0​ ) of the reaction (absorbance change per minute before termination).

  • Plot 1/V0​ (y-axis) versus 1/[S] (x-axis).

    • Interpretation: If the lines intersect at the y-axis ( Vmax​ is unchanged, Km​ increases), the compound is a competitive inhibitor , confirming active-site binding driven by the phenylamino and acrylate moieties.

References

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds Source: Molecules (via NIH/PMC) URL:[Link]

  • An efficient and targeted synthetic approach towards new highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines with α-glucosidase inhibitory activity Source: Scientific Reports (via NIH/PMC) URL:[Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors Source: MDPI Pharmaceuticals URL:[Link]

Sources

Application

The Pivotal Role of (E)-methyl 3-(phenylamino)acrylate in the Synthesis of Advanced Agrochemicals

Introduction: A Building Block Inspired by Nature The quest for effective and environmentally conscious crop protection agents has led scientists to draw inspiration from nature's own chemical arsenal. Among the most sig...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Building Block Inspired by Nature

The quest for effective and environmentally conscious crop protection agents has led scientists to draw inspiration from nature's own chemical arsenal. Among the most significant discoveries in this field are the strobilurin fungicides, a class of compounds originally isolated from wood-rotting mushrooms like Strobilurus tenacellus.[1][2] These natural products exhibited potent fungicidal activity but were too unstable for agricultural use, particularly under UV light.[1] This prompted the development of synthetic analogues that retained the core fungicidal properties while offering enhanced stability. At the heart of many of these synthetic endeavors lies the (E)-β-methoxyacrylate toxophore, a key structural motif responsible for their biological activity.[1] (E)-methyl 3-(phenylamino)acrylate serves as a crucial starting material and versatile intermediate in the laboratory-scale synthesis of novel strobilurin analogues, providing a foundational scaffold for chemical elaboration and the discovery of new fungicidal agents.

This technical guide provides an in-depth exploration of the application of (E)-methyl 3-(phenylamino)acrylate in the synthesis of strobilurin-type fungicides. We will delve into the mechanism of action of this important class of agrochemicals, present a detailed, representative protocol for the synthesis of a model strobilurin analogue, and discuss the underlying chemical principles that guide this process.

The Strobilurin Mode of Action: A Targeted Disruption of Fungal Respiration

Strobilurin fungicides, and their analogues synthesized from precursors like (E)-methyl 3-(phenylamino)acrylate, act with high specificity by inhibiting mitochondrial respiration in fungi.[2][3][4] They are classified as Quinone outside Inhibitors (QoIs) because they bind to the Qo site of the cytochrome bc1 complex (also known as Complex III) in the mitochondrial electron transport chain.[1][3][4] This binding event blocks the transfer of electrons from ubiquinol to cytochrome c1, effectively halting the production of ATP, the cell's primary energy currency.[1][4] Deprived of their energy supply, fungal spores are unable to germinate, and mycelial growth is inhibited.[1][2] This targeted mode of action provides excellent preventative control against a broad spectrum of fungal pathogens.[1][4]

Strobilurin Mode of Action cluster_0 Mitochondrial Electron Transport Chain (Complex III) Ubiquinol Ubiquinol (CoQH2) Qo_site Qo Site on Cytochrome b Ubiquinol->Qo_site e- Cytochrome_c1 Cytochrome c1 Qo_site->Cytochrome_c1 e- ATP_Synthase ATP Synthase Cytochrome_c1->ATP_Synthase Drives Proton Pumping ATP ATP (Energy) ATP_Synthase->ATP Generates Strobilurin (E)-methyl 3-(phenylamino)acrylate -derived Fungicide Strobilurin->Qo_site BLOCKS

Caption: Mechanism of strobilurin fungicides at the Qo site of Complex III.

Synthetic Applications: From Intermediate to Active Ingredient

(E)-methyl 3-(phenylamino)acrylate is a valuable starting material for creating diverse libraries of potential fungicidal compounds. Its structure contains three key features that can be readily modified: the phenyl ring, the amine nitrogen, and the acrylate moiety. The following section provides a representative protocol for the synthesis of a novel strobilurin analogue, demonstrating a practical application of this versatile chemical building block.

Representative Synthesis of a Strobilurin Analogue: (E)-methyl 3-(N-(4-chlorobenzyl)phenylamino)acrylate

This protocol details a two-step synthesis of a model strobilurin analogue. The first step involves the N-alkylation of (E)-methyl 3-(phenylamino)acrylate with 4-chlorobenzyl bromide. This reaction attaches a substituted benzyl group to the amino nitrogen, a common feature in many synthetic strobilurin fungicides that contributes to their binding affinity and systemic properties.

Workflow for the Synthesis of a Strobilurin Analogue

G A Start: (E)-methyl 3-(phenylamino)acrylate B Step 1: N-Alkylation - 4-chlorobenzyl bromide - K2CO3, Acetonitrile - Reflux A->B C Intermediate Product: (E)-methyl 3-(N-(4-chlorobenzyl)phenylamino)acrylate B->C D Step 2: Purification - Filtration - Recrystallization C->D E Final Product: Pure Strobilurin Analogue D->E F Analysis: - TLC - 1H NMR - LC-MS E->F

Caption: Synthetic workflow from the starting material to the final product.

Experimental Protocol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Supplier
(E)-methyl 3-(phenylamino)acrylateC10H11NO2177.20Sigma-Aldrich
4-Chlorobenzyl bromideC7H6BrCl205.48Acros Organics
Potassium carbonate (anhydrous)K2CO3138.21Fisher Scientific
Acetonitrile (anhydrous)CH3CN41.05J.T. Baker
Ethyl acetateC4H8O288.11EMD Millipore
HexanesC6H1486.18Macron Fine Chem.
Dichloromethane (DCM)CH2Cl284.93VWR Chemicals

Instrumentation:

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Round-bottom flasks (50 mL and 100 mL)

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-methyl 3-(phenylamino)acrylate (1.77 g, 10 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.07 g, 15 mmol) and anhydrous acetonitrile (40 mL).

  • Initiation of Reaction: Stir the suspension at room temperature for 10 minutes. Add 4-chlorobenzyl bromide (2.26 g, 11 mmol) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C). Maintain reflux for 6-8 hours.

    • Causality behind Experimental Choice: Potassium carbonate acts as a base to deprotonate the amine, facilitating the nucleophilic attack on the electrophilic benzyl bromide. Acetonitrile is chosen as the solvent due to its polarity, which aids in dissolving the reactants, and its suitable boiling point for reflux.

  • Monitoring the Reaction: The progress of the reaction can be monitored by TLC (eluent: 3:1 hexanes/ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Purification: Dissolve the crude product in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Alternatively, for a solid product, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to yield the pure (E)-methyl 3-(N-(4-chlorobenzyl)phenylamino)acrylate.

    • Self-Validating System: The purity of the final product should be confirmed by NMR and LC-MS to ensure the absence of starting materials and by-products. The expected mass of the product (m/z = 301.76) should be observed in the mass spectrum.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.55 (d, 1H), 7.30-7.20 (m, 4H), 7.15-7.05 (m, 5H), 5.30 (s, 2H), 3.65 (s, 3H).

  • LC-MS (ESI+): m/z = 302.1 [M+H]⁺.

Conclusion and Future Perspectives

(E)-methyl 3-(phenylamino)acrylate stands as a testament to the power of using nature as a blueprint for chemical innovation. Its utility as a precursor in the synthesis of strobilurin fungicides has enabled the development of a critically important class of agrochemicals that protect a wide array of crops from devastating fungal diseases.[3] The synthetic protocol outlined in this guide serves as a foundational example of how this intermediate can be elaborated to generate novel compounds with potential fungicidal activity. Future research in this area will undoubtedly focus on creating new derivatives with improved efficacy, a broader spectrum of activity, and an even more favorable environmental profile, further solidifying the legacy of this remarkable class of fungicides.

References

  • The strobilurin fungicides - Agroconsultas Online.
  • An In-depth Technical Guide to the Strobilurin Class of Fungicides - Benchchem.
  • Use strobilurin fungicides wisely to avoid fungicide resistance development - MSU Extension.
  • STROBILURINS – QUINONE OUTSIDE INHIBITORS: DEVELOPMENT, APPLIC
  • An In-depth Technical Guide to the Synthesis of (E)-Azoxystrobin - Benchchem.
  • A new approach for the synthesis of strobilurin fungicide analogues - Open Research@CSIR-NIScPR.
  • CN105566231A - Method for preparing azoxystrobin on basis of Suzuki reaction - Google P
  • SYNTHESIS AND BIOLOGICAL ACTIVITIES OF SOME NOVEL STROBILURIN DERIVATIVES CONTAINING 1, 2, 4- TRIAZOLE MOIETY.

Sources

Method

The Versatile Role of (E)-methyl 3-(phenylamino)acrylate in the Synthesis of Advanced Dyes and Pigments: Application Notes and Protocols

Introduction: Unveiling the Potential of a Key Intermediate (E)-methyl 3-(phenylamino)acrylate, a prominent member of the β-enaminone family, has emerged as a highly versatile and valuable precursor in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Key Intermediate

(E)-methyl 3-(phenylamino)acrylate, a prominent member of the β-enaminone family, has emerged as a highly versatile and valuable precursor in the synthesis of a diverse array of dyes and pigments. Its unique electronic and structural characteristics, featuring a conjugated system with both electron-donating (phenylamino) and electron-withdrawing (acrylate) groups, render it an ideal building block for creating chromophores with tailored properties. This guide provides an in-depth exploration of the applications of (E)-methyl 3-(phenylamino)acrylate in dye and pigment synthesis, offering detailed protocols and insights into the underlying chemical principles for researchers and professionals in the field. The reactivity of the enaminone scaffold allows for its participation in a variety of chemical transformations, leading to the formation of both azo and heterocyclic dye systems.

I. Synthesis of Azo Dyes and Pigments

Azo compounds represent the largest and most diverse class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes from (E)-methyl 3-(phenylamino)acrylate typically involves an electrophilic substitution reaction where a diazonium salt couples with the electron-rich β-carbon of the enaminone. This reaction is a cornerstone of industrial dye synthesis, valued for its reliability and the wide range of colors achievable.

Reaction Mechanism: Azo Coupling

The synthesis of azo dyes from (E)-methyl 3-(phenylamino)acrylate proceeds via a two-step mechanism:

  • Diazotization: A primary aromatic amine is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).

  • Azo Coupling: The diazonium salt then acts as an electrophile and attacks the electron-rich β-carbon of (E)-methyl 3-(phenylamino)acrylate. The reaction is typically carried out in a slightly acidic to neutral medium to ensure the availability of the enamine tautomer for efficient coupling.

Diagram of Azo Dye Synthesis Workflow

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (e.g., Aniline derivative) Reagents_D NaNO₂ + HCl 0-5 °C AromaticAmine->Reagents_D DiazoniumSalt Aryl Diazonium Salt Reagents_D->DiazoniumSalt Reagents_C Slightly acidic to neutral pH DiazoniumSalt->Reagents_C Coupling Reaction Enaminone (E)-methyl 3-(phenylamino)acrylate Enaminone->Reagents_C AzoDye Azo Dye/Pigment Reagents_C->AzoDye

Caption: Workflow for the synthesis of azo dyes from (E)-methyl 3-(phenylamino)acrylate.

Protocol 1: Synthesis of a Disperse Azo Dye

This protocol details the synthesis of a representative disperse azo dye using (E)-methyl 3-(phenylamino)acrylate and a substituted aniline.[1][2]

Materials:

  • 4-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • (E)-methyl 3-(phenylamino)acrylate

  • Ethanol

  • Sodium Acetate

  • Ice

Procedure:

  • Diazotization of 4-Nitroaniline:

    • In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in 10 mL of concentrated HCl and 10 mL of water.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled solution of 0.7 g of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 4-nitrophenyldiazonium chloride.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 1.91 g (10 mmol) of (E)-methyl 3-(phenylamino)acrylate in 50 mL of ethanol.

    • Add 5 g of sodium acetate to the enaminone solution and cool it to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the enaminone solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate will form.

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the purified azo dye.

    • Dry the purified dye in a vacuum oven at 60 °C.

Expected Results:

ParameterValue
Product Methyl 2-(4-nitrophenylazo)-3-(phenylamino)acrylate
Appearance Yellow to Orange Crystalline Solid
Yield 75-85%
λmax (in DMF) 420-450 nm

II. Synthesis of Heterocyclic Dyes and Pigments

(E)-methyl 3-(phenylamino)acrylate is an excellent precursor for the synthesis of various heterocyclic dyes, particularly those based on the pyridone scaffold. These dyes are known for their bright colors and good fastness properties. The synthesis often involves a cyclocondensation reaction with an active methylene compound.

Reaction Mechanism: Pyridone Formation

The formation of a pyridone ring from (E)-methyl 3-(phenylamino)acrylate typically involves a reaction with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a base. The reaction proceeds through a series of Michael addition, cyclization, and elimination steps.

Diagram of Pyridone Dye Synthesis Workflow

Pyridone_Synthesis Enaminone (E)-methyl 3-(phenylamino)acrylate Base Base (e.g., Piperidine) Enaminone->Base ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Base Solvent Solvent (e.g., Ethanol) Base->Solvent Reflux Reflux Solvent->Reflux PyridoneDye Pyridone Dye Reflux->PyridoneDye

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (E)-Methyl 3-(phenylamino)acrylate Synthesis

Introduction & The Stereochemical Conundrum (E)-Methyl 3-(phenylamino)acrylate is a highly versatile enamine building block, frequently utilized in the downstream synthesis of complex heterocycles such as quinolines and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Stereochemical Conundrum

(E)-Methyl 3-(phenylamino)acrylate is a highly versatile enamine building block, frequently utilized in the downstream synthesis of complex heterocycles such as quinolines and indoles[1]. However, researchers consistently encounter a major stereochemical roadblock: the direct hydroamination of methyl propiolate with aniline overwhelmingly yields the thermodynamically stable (Z)-isomer[2].

This technical guide provides mechanistic insights, targeted troubleshooting FAQs, and self-validating experimental protocols designed to invert this natural selectivity and maximize your yield of the elusive (E)-isomer.

Part 1: Mechanistic Insight & The Causality of Selectivity

To control the reaction, you must first understand the causality behind the stereoselectivity. The formation of enamines from primary anilines and electron-deficient alkynes is a battle between kinetic trapping and thermodynamic equilibration.

  • The Thermodynamic Sink: When aniline attacks methyl propiolate, the resulting intermediate rapidly tautomerizes. The (Z)-geometry is immediately locked in place by a strong intramolecular hydrogen bond between the secondary amine (N-H) and the ester carbonyl (C=O). This 6-membered pseudo-ring stabilizes the (Z)-isomer by approximately 3–5 kcal/mol over the (E)-isomer, making it the default product under standard conditions.

  • The Kinetic Workaround: To synthesize the (E)-isomer, we must either bypass this thermodynamic sink using stereoretentive transition-metal catalysis or provide sufficient energy (via UV irradiation) to break the H-bond and overcome the rotational barrier of the C=C double bond.

Quantitative Data Summary

Table 1: Comparison of Synthetic Strategies for (E)-Methyl 3-(phenylamino)acrylate

Synthetic StrategyTypical Overall YieldE:Z RatioKey AdvantagePrimary Limitation
Direct Hydroamination (Neat/MeOH) 80–90%< 5:95Simple, no catalyst neededOverwhelmingly favors Z-isomer
Solvent-Free Ball Milling >95%< 5:95Rapid (5 mins), green chemistryStill yields thermodynamic Z-isomer
Hydroamination + Photoisomerization 60–70%~ 60:40Utilizes cheap starting materialsRequires UV equipment, extra step
Pd-Catalyzed Cross-Coupling 75–85%> 99:1Absolute stereocontrolRequires expensive Pd catalysts

Part 2: Troubleshooting Guides & FAQs

Q1: My standard hydroamination yields >95% (Z)-isomer. How do I shift the equilibrium to the (E)-isomer? A1: Spontaneous hydroamination under standard or solvent-free conditions naturally favors the (Z)-isomer due to the aforementioned H-bonding[2]. To enrich the (E)-isomer, post-reaction photoisomerization is required. Irradiating the purified (Z)-isomer at 365 nm excites the π-system, allowing free rotation around the C=C bond. The photostationary state often favors the (E)-isomer due to the steric repulsion between the bulky phenyl ring and the methoxycarbonyl group when the H-bond is disrupted.

Q2: I am observing black, tarry byproducts and low overall yields. How can I prevent this? A2: Methyl propiolate is highly susceptible to exothermic anionic polymerization, especially in the presence of nucleophilic amines. This causality dictates your experimental setup: you must maintain the reaction at 0 °C and add the alkyne dropwise to a dilute solution of aniline. Alternatively, solvent-free ball milling has been demonstrated to prevent localized hot-spots and suppress side-product formation, yielding quantitative conversion within minutes[2].

Q3: Can transition-metal catalysis improve the direct yield of the (E)-isomer? A3: Yes, but with caveats. While Au(I)-catalyzed hydroamination can successfully activate the alkyne and alter the transition state[3], the most reliable method for absolute (E)-selectivity is abandoning the alkyne precursor entirely. Instead, utilize a Pd-catalyzed Buchwald-Hartwig cross-coupling between (E)-methyl 3-bromoacrylate and aniline. The oxidative addition of Pd(0) and subsequent reductive elimination proceed with strict stereoretention, guaranteeing the (E)-geometry.

Part 3: Visualizing the Workflows

MechanisticPathway Aniline Aniline + Methyl Propiolate Z_Isomer (Z)-Isomer (Thermodynamic Sink) Aniline->Z_Isomer Spontaneous Addition (H-Bonding favored) E_Isomer (E)-Isomer (Target Product) Aniline->E_Isomer Kinetic Control (Rare/Low Yield) Photo UV Irradiation (365 nm) Z_Isomer->Photo Excitation Photo->E_Isomer Photoisomerization Pd_Cat (E)-Methyl 3-bromoacrylate + Aniline (Pd-Cat) Pd_Cat->E_Isomer Stereoretentive Cross-Coupling

Diagram 1: Mechanistic pathways for the synthesis of (E)-methyl 3-(phenylamino)acrylate.

ExpWorkflow Step1 1. Mix Aniline & Methyl Propiolate (0 °C, slow addition) Step2 2. Isolate (Z)-Enamine Intermediate (via Filtration/Evaporation) Step1->Step2 Step3 3. Dissolve in Toluene (Non-polar solvent disrupts H-bonds) Step2->Step3 Step4 4. UV Irradiation (365 nm) (Photostationary State Reached) Step3->Step4 Step5 5. Fractional Crystallization (Isolate pure E-isomer) Step4->Step5

Diagram 2: Step-by-step workflow for the synthesis and isolation of the (E)-isomer.

Part 4: Validated Experimental Protocols

Protocol A: Direct Hydroamination & Photoisomerization (High Throughput)

Use this protocol when starting materials must be kept cheap and UV equipment is available.

  • Hydroamination: In a round-bottom flask, dissolve aniline (10.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.

  • Addition: Add methyl propiolate (10.5 mmol) dropwise over 30 minutes. Causality Note: Slow addition at low temperatures prevents the exothermic anionic polymerization of the alkyne. Stir for 2 hours at room temperature.

  • Intermediate Isolation: Remove the solvent under reduced pressure. The crude product is predominantly (Z)-methyl 3-(phenylamino)acrylate.

  • Photoisomerization: Dissolve the crude (Z)-enamine in 100 mL of anhydrous toluene (0.1 M). Place the solution in a quartz flask and irradiate with a 365 nm UV LED for 4–6 hours. Monitor the E:Z ratio via 1H-NMR (vinylic proton coupling: J_E ≈ 13.5 Hz vs J_Z ≈ 8.5 Hz).

  • Purification: Concentrate the solution and perform fractional crystallization using a hexanes/ethyl acetate mixture to isolate the pure (E)-isomer.

Protocol B: Stereoretentive Pd-Catalyzed Amination (High Purity)

Use this protocol when absolute >99% (E)-selectivity is required. This is a self-validating system: the starting material's (E)-geometry strictly dictates the product's geometry.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with (E)-methyl 3-bromoacrylate (5.0 mmol), aniline (6.0 mmol), Pd2(dba)3 (2 mol%, 0.1 mmol), Xantphos (4 mol%, 0.2 mmol), and Cs2CO3 (7.5 mmol).

  • Solvent Addition: Add 25 mL of thoroughly degassed 1,4-dioxane. Seal the flask and remove it from the glovebox.

  • Coupling: Heat the reaction mixture at 80 °C for 12 hours under vigorous stirring. Causality Note: The bulky Xantphos ligand facilitates the challenging reductive elimination step while preventing alkene isomerization.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and filter through a pad of Celite to remove the palladium and salts.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (eluent: 9:1 Hexanes/EtOAc) to yield pure (E)-methyl 3-(phenylamino)acrylate.

References

  • Source: nih.
  • Title: Highly Regioselective Au(I)
  • Source: organic-chemistry.

Sources

Optimization

Technical Support Center: (E)-Methyl 3-(phenylamino)acrylate Synthesis &amp; Troubleshooting

Executive Summary (E)-methyl 3-(phenylamino)acrylate is a critical β -enamino ester intermediate utilized extensively in the synthesis of N-heterocycles, such as quinolines, pyrazoles, and spiro-indolines (1)[1]. It is t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(E)-methyl 3-(phenylamino)acrylate is a critical β -enamino ester intermediate utilized extensively in the synthesis of N-heterocycles, such as quinolines, pyrazoles, and spiro-indolines (1)[1]. It is typically synthesized via the nucleophilic addition of aniline to methyl propiolate. However, this seemingly straightforward hydroamination is prone to generating unexpected byproducts, including geometric isomers, bis-addition adducts, and thermal cyclization products (2)[2]. This guide provides a self-validating framework for identifying, characterizing, and eliminating these byproducts to ensure high-purity isolation of the target (E)-isomer.

Mechanistic Pathway & Byproduct Origins

To troubleshoot effectively, one must understand the diverging reaction pathways. The diagram below illustrates the kinetic versus thermodynamic trajectories of the reaction, mapping out the exact origin points of common byproducts.

ReactionPathway Start Aniline + Methyl Propiolate Target (E)-Methyl 3-(phenylamino)acrylate (Target Product) Start->Target Nucleophilic Addition (RT) Polymer Propiolate Polymers (Dark Red Tar) Start->Polymer Base/Heat Catalyzed Z_Isomer (Z)-Methyl 3-(phenylamino)acrylate (Thermodynamic Sink) Target->Z_Isomer Acid/Solvent Isomerization BisAdd Bis-addition Product (Over-alkylation) Target->BisAdd Excess Propiolate Michael Addition Quinolone 4(1H)-Quinolone (Thermal Cyclization) Target->Quinolone T > 150°C (Conrad-Limpach) Z_Isomer->Quinolone Heat

Reaction pathways of aniline and methyl propiolate leading to target and byproducts.

Troubleshooting Q&A (FAQs)

Q1: I am observing a mixture of products with identical masses but different retention times. How do I characterize and resolve this? A: You are likely observing a mixture of E and Z geometric isomers. The addition of substituted anilines to alkyl propiolates produces labile cis-trans mixtures of enamines that can be isomerized by acid, solvent variation, and thermal techniques (1)[1].

  • Characterization: Use 1 H NMR to differentiate them. The (E)-isomer exhibits a trans coupling constant ( J≈13−14 Hz) for the vinylic protons, with the N-H proton resonating upfield. The (Z)-isomer exhibits a cis coupling constant ( J≈7−9 Hz) and a significantly downfield N-H signal ( δ>10 ppm) due to strong intramolecular hydrogen bonding with the ester carbonyl.

  • Resolution: To enrich the (E)-isomer, avoid protic solvents that stabilize the (Z)-isomer's hydrogen bond network. Crystallization from non-polar solvents (e.g., hexanes/ethyl acetate) often selectively precipitates the pure (E)-isomer.

Q2: My reaction mixture turned dark red, and the yield of the enamino ester is severely reduced. What happened? A: The dark red coloration is a classic indicator of acrylate/propiolate polymerization (3)[3]. Methyl propiolate is a potent Michael acceptor and dienophile. Under basic conditions, or if localized heating occurs during addition, it rapidly polymerizes into a dark tar.

  • Resolution: Ensure the reaction is kept at or below room temperature during the initial addition phase. Add the methyl propiolate dropwise to a dilute solution of aniline to prevent localized concentration and thermal spikes.

Q3: LC-MS analysis of my crude mixture shows an unexpected mass corresponding to [M+84] Da. What is this byproduct? A: This mass corresponds to a bis-addition byproduct. Enamino esters retain nucleophilic character at both the secondary amine nitrogen atom and the β -carbon. If an excess of methyl propiolate is present, a subsequent Michael addition or Aza-Michael addition can occur, leading to over-alkylation (4)[4].

  • Resolution: Strictly control the stoichiometry. Use exactly 1.0 to 1.05 equivalents of methyl propiolate. If bis-addition persists, conduct the reaction at a lower concentration to favor the bimolecular primary addition over the secondary addition.

Q4: During distillation or high-temperature reflux, a highly fluorescent, insoluble solid forms, and my product degrades. How do I prevent this? A: You are observing the thermal cyclization of the enamine into a 4(1H)-quinolone, known as the Conrad-Limpach reaction (1)[1]. This intramolecular cyclization is triggered at elevated temperatures (typically >150°C).

  • Resolution: Never purify (E)-methyl 3-(phenylamino)acrylate via high-temperature vacuum distillation. Rely on silica gel flash chromatography or low-temperature recrystallization instead.

Diagnostic Data Table: Characterization of Reaction Components

Compound 1 H NMR (Vinylic Protons) 1 H NMR (N-H Proton)LC-MS ( m/z [M+H]+ )Visual / Physical Characteristic
(E)-Methyl 3-(phenylamino)acrylate δ 5.0 & 7.8 ppm ( J≈13.5 Hz) δ 6.5 - 7.5 ppm (broad)178.08Off-white to pale yellow crystals
(Z)-Methyl 3-(phenylamino)acrylate δ 4.8 & 7.1 ppm ( J≈8.0 Hz) δ > 10.0 ppm (sharp, H-bonded)178.08Pale yellow oil or low-melting solid
Bis-addition Byproduct Complex multipletAbsent (if N-alkylated)262.10Viscous yellow/orange oil
4(1H)-Quinolone Aromatic shifts δ ~ 11.5 ppm146.06Highly fluorescent, insoluble powder
Propiolate Polymer Broad polymeric unresolved peaksN/AVariable (High MW)Dark red/brown tar

Optimized Experimental Protocol: Self-Validating Synthesis of the (E)-Isomer

To ensure high scientific integrity and reproducibility, follow this causality-driven protocol designed to suppress the aforementioned byproducts. The addition reaction typically requires 12 to 24 hours at room temperature to reach completion (5)[5].

Step 1: Reagent Preparation & Setup

  • Dry all glassware to prevent moisture-induced hydrolysis of the ester.

  • Dissolve aniline (10.0 mmol) in anhydrous ethanol or methanol (20 mL). Causality: Alcohols act as mild protic catalysts that facilitate the initial nucleophilic attack without triggering base-catalyzed polymerization.

Step 2: Controlled Addition

  • Cool the aniline solution to 0°C using an ice bath.

  • Dissolve methyl propiolate (10.5 mmol, 1.05 eq) in 5 mL of the same solvent.

  • Add the methyl propiolate solution dropwise over 30 minutes. Causality: Dropwise addition at 0°C prevents thermal runaway and suppresses both bis-addition and alkyne polymerization.

Step 3: Reaction Monitoring

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aniline spot is consumed. Causality: Extended stirring at room temperature ensures complete conversion without providing the activation energy required for Conrad-Limpach cyclization.

Step 4: Workup & Purification

  • Concentrate the solvent under reduced pressure (water bath < 40°C).

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc).

  • To isolate the pure (E)-isomer, recrystallize the chromatographed product from a mixture of hexanes and a minimal amount of ethyl acetate at -20°C.

References

  • Kinetics and mechanism study of aniline addition to ethyl propiolate. ResearchGate. 1

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. ResearchGate. 3

  • Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. PMC/NIH. 2

  • Synthesis of functionalized spiro[indoline-3,4'-pyridines] and spiro[indoline-3,4'-pyridinones] via one-pot four-component reactions. PMC/NIH. 6

  • Silica Gel as a Promoter of Sequential Aza-Michael/Michael Reactions of Amines and Propiolic Esters. Cherry/BG.AC.RS.4

Sources

Troubleshooting

strategies to control the stereoselectivity of the double bond in methyl 3-(phenylamino)acrylate synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for controlling the stereoselectivity of the double bond in the synthesis of methyl 3-(phenylamino)acrylate and related β-enamino e...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for controlling the stereoselectivity of the double bond in the synthesis of methyl 3-(phenylamino)acrylate and related β-enamino esters. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help researchers, scientists, and drug development professionals navigate the challenges of E/Z isomerism in their synthetic workflows.

Part 1: Frequently Asked Questions - Foundational Concepts

This section addresses fundamental questions regarding the stereochemistry and synthesis of methyl 3-(phenylamino)acrylate.

Q1: What are the E and Z isomers of methyl 3-(phenylamino)acrylate, and why is their selective synthesis important?

Answer: The E and Z isomers are geometric isomers, or diastereomers, that arise from the restricted rotation around the C=C double bond. The distinction is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond.

  • Z-isomer: The higher priority groups (the phenylamino group and the methoxycarbonyl group) are on the same side (German: zusammen) of the double bond. This isomer is often stabilized by a six-membered intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen.

  • E-isomer: The higher priority groups are on opposite sides (German: entgegen) of the double bond.

The selective synthesis of one isomer is critical in medicinal chemistry and materials science because the geometric shape of the molecule dictates its biological activity, physical properties, and how it interacts with other molecules.

Caption: E and Z isomers of methyl 3-(phenylamino)acrylate.

Q2: What is the core principle for controlling stereoselectivity in this synthesis?

Answer: The primary principle is the exploitation of Kinetic vs. Thermodynamic Control .[1] A chemical reaction that can produce two different products (like E and Z isomers) can be steered toward one or the other by manipulating the reaction conditions.

  • Kinetic Control: This regime favors the product that is formed fastest. This product has the lowest activation energy (Ea). Kinetic control is typically achieved at lower temperatures with short reaction times, often using strong, non-equilibrating conditions.[2][3]

  • Thermodynamic Control: This regime favors the product that is the most stable. This product has the lowest Gibbs free energy (G). Thermodynamic control is achieved under conditions that allow the reaction to be reversible (equilibrating), such as higher temperatures, longer reaction times, and the presence of a catalyst that can facilitate isomerization.[1][4]

In the synthesis of methyl 3-(phenylamino)acrylate, the Z-isomer, stabilized by an intramolecular hydrogen bond, is often the more stable thermodynamic product. The E-isomer may be the kinetically favored product under certain conditions.

reaction_profile Start Reactants (Aniline + Acrylate Precursor) TS_Kinetic Transition State (Kinetic) Start->TS_Kinetic ΔG‡ (Kinetic) (Lower) TS_Thermo Transition State (Thermodynamic) Start->TS_Thermo ΔG‡ (Thermo) (Higher) P_Kinetic Kinetic Product (e.g., E-isomer) (Forms Faster) P_Thermo Thermodynamic Product (e.g., Z-isomer) (More Stable) P_Thermo->P_Kinetic TS_Kinetic->P_Kinetic TS_Thermo->P_Thermo protocol_workflow cluster_protocol Synthesis & Analysis Workflow start 1. Combine Reactants (Methyl Acetoacetate, Aniline, Toluene, Acetic Acid) reflux 2. Heat to Reflux (with Dean-Stark Trap) start->reflux monitor 3. Monitor Reaction (TLC, GC-MS) reflux->monitor workup 4. Aqueous Workup (Wash with NaHCO₃, Brine) monitor->workup dry 5. Dry and Concentrate (MgSO₄, Rotovap) workup->dry purify 6. Purify Product (Column Chromatography) dry->purify analyze 7. Characterize Isomers (¹H NMR, NOESY) purify->analyze

Sources

Optimization

resolving issues with product isolation and purification of (E)-methyl 3-(phenylamino)acrylate

Welcome to the Application Support Center. The isolation of β-enamino esters, specifically (E)-methyl 3-(phenylamino)acrylate, presents unique chromatographic and stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The isolation of β-enamino esters, specifically (E)-methyl 3-(phenylamino)acrylate, presents unique chromatographic and stereochemical challenges. Because this molecule exists in a delicate equilibrium between its E and Z isomers and is highly susceptible to hydrolysis, standard purification workflows often lead to product degradation or loss of stereopurity.

This guide is engineered for drug development professionals and synthetic chemists who require high-purity, stereodefined enamine intermediates.

Part 1: Causality-Driven Troubleshooting & FAQs

Q1: Why does my product degrade into aniline and byproducts during silica gel chromatography? A1: Standard silica gel possesses slightly acidic silanol groups (pH ~5.5). When β-enamino esters are exposed to these Brønsted acids, the β-carbon or nitrogen is protonated, forming a 1[1]. Ambient moisture on the silica then attacks this intermediate, leading to the rapid hydrolysis of the enamine bond back into aniline and the corresponding carbonyl precursor[2]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel with 1–2% triethylamine (Et₃N) in your non-polar eluent (e.g., hexanes) before loading the column to block acidic sites[3].

Q2: I am targeting the (E)-isomer, but NMR analysis shows predominantly the (Z)-isomer. How do I prevent isomerization? A2: In β-enamino esters, the (Z)-isomer is thermodynamically favored due to a strong 6-membered intramolecular hydrogen bond between the secondary amine (NH) and the ester carbonyl (C=O)[4]. The (E)-isomer is typically the kinetic product. Acid catalysis (even from untreated silica) or thermal stress lowers the activation energy for tautomerization, driving the equilibrium toward the thermodynamic (Z)-state[5]. Solution: Maintain strict kinetic control. Keep rotary evaporation bath temperatures below 35 °C. Avoid acidic workups, and utilize cold-temperature crystallization to kinetically trap the (E)-isomer before equilibration occurs.

Q3: Unreacted aniline is co-eluting with my product. How can I remove it without using an acidic aqueous wash? A3: Standard amine removal relies on 1M HCl washes, which will instantly hydrolyze your β-enamino ester[1]. Because aniline and the enamino ester share similar polarity, standard chromatography often fails to separate them completely. Solution: Utilize a polymer-bound isocyanate scavenging resin. The primary amine of unreacted aniline is highly nucleophilic and will covalently bind to the resin, whereas the sterically hindered, conjugated secondary amine of the enamino ester will not react. Filter the resin to obtain aniline-free material.

Part 2: Physicochemical Data Presentation

To successfully isolate the product, you must operate within strict physicochemical boundaries. The table below summarizes the critical parameters for handling (E)-methyl 3-(phenylamino)acrylate.

ParameterValue / ObservationImplication for Purification Workflow
Thermodynamic Stability Z-isomer > E-isomerAvoid equilibration triggers (heat > 40 °C, acidic solvents).
Silica Gel Stability Poor ( t1/2​ < 2 hrs on standard SiO₂)Mandatory use of 1–2% Et₃N deactivated silica gel.
Thermal Stability Degrades / Isomerizes > 40 °CConcentrate in vacuo with a water bath strictly ≤ 35 °C.
Aniline Co-elution ΔRf​ ~ 0.1 (Hexanes/EtOAc)Requires gradient elution or electrophilic chemical scavenging.
Drying Agent Compatibility Na₂SO₄ (Preferred)Avoid MgSO₄; its slightly acidic nature can initiate isomerization.

Part 3: Mandatory Visualization

Workflow A Crude Reaction Mixture B Aqueous Workup (pH 8) A->B C Phase Separation B->C D Concentration (< 35 °C) C->D E Chromatography (Et3N-Silica) D->E Prevents Hydrolysis F Kinetic Crystallization E->F Traps E-Isomer G Pure (E)-Isomer Isolated F->G

Workflow for the isolation and purification of (E)-methyl 3-(phenylamino)acrylate.Acid-catalyzed E/Z isomerization and hydrolysis pathway of β-enamino esters.

Part 4: Validated Experimental Protocol

The following methodology is a self-validating system designed to isolate the kinetic (E)-isomer while actively preventing acid-catalyzed hydrolysis and thermal E/Z equilibration.

Phase 1: Reaction Quenching & Workup
  • Upon completion of the synthesis (e.g.,6[6]), quench the reaction mixture with a mildly basic aqueous buffer (pH 8, saturated NaHCO₃).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄. Critical: Do not use MgSO₄, as its slightly acidic nature can initiate isomerization to the Z-isomer.

  • Concentrate the filtrate under reduced pressure. Maintain the rotary evaporator water bath strictly below 35 °C to prevent thermal conversion.

Phase 2: Deactivated Silica Gel Chromatography
  • Prepare the stationary phase by slurrying standard silica gel (200-300 mesh) in a mixture of Hexanes containing 2% v/v Triethylamine (Et₃N)[3].

  • Pack the column and flush with 2 column volumes of the 2% Et₃N/Hexanes solution to fully neutralize acidic silanol sites[2].

  • Dissolve the crude concentrated product in a minimum volume of eluent and load it onto the column.

  • Elute using a gradient of Hexanes to 10% EtOAc/Hexanes (maintaining 1% Et₃N in the mobile phase throughout the entire run).

  • Pool the product-containing fractions and concentrate in vacuo (< 35 °C).

Phase 3: Kinetic Crystallization
  • Dissolve the purified, concentrated enamino ester in a minimal amount of room-temperature Diethyl Ether.

  • Slowly add cold Hexanes dropwise until the solution becomes slightly turbid.

  • Store the mixture at -20 °C for 12 hours. The (E)-isomer will preferentially crystallize under these kinetic conditions.

  • Filter the crystals rapidly and dry under high vacuum to yield the stereopure (E)-methyl 3-(phenylamino)acrylate.

Part 5: References

  • Domino Reaction of Arylamine, Methyl Propiolate, Aromatic Aldehyde, and Indole for Facile Synthesis of Functionalized Indol-3-yl Acrylates. ResearchGate. 6

  • Contributions of Organic Chemistry to Energy Efficiency in Synthesis and Energy Storage. TU Wien. 5

  • The Zav'yalov Pyrrole Synthesis Revisited: Some Derivatives of 3-Hydroxy. University of Huddersfield Repository. 4

  • Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. Dalian Institute of Chemical Physics (DICP). 1

  • Eschenmoser coupling reaction of selenoamides. Synthesis of enamino ester. Arkat USA.3

  • Room-Temperature Synthesis of Pyrazoles, Diazepines, β-Enaminones, and β-Enamino Esters Using Silica-Supported Sulfuric Acid as a Reusable Catalyst Under Solvent-Free Conditions. Taylor & Francis. 2

Sources

Reference Data & Comparative Studies

Validation

Biological Activity of (E)-Methyl 3-(phenylamino)acrylate vs. Its Advanced Heterocyclic Derivatives: A Performance Comparison Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the baseline biological activity of the β-enamino ester pharmacophore, (E)-methyl 3-(phenylamino)acr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively compare the baseline biological activity of the β-enamino ester pharmacophore, (E)-methyl 3-(phenylamino)acrylate, against its advanced cyclized derivatives, providing mechanistic insights and self-validating experimental protocols.

Executive Summary & Mechanistic Causality

(E)-methyl 3-(phenylamino)acrylate belongs to the class of β-enamino esters, which are highly versatile intermediates in organic synthesis. Characterized by a "push-pull" conjugated system—featuring an electron-donating amino group and an electron-withdrawing ester carbonyl—this compound exhibits distinct nucleophilic and electrophilic centers[1].

While the base compound exhibits mild inherent biological activity, its primary value in drug discovery lies in its role as a foundational building block. The linear, flexible structure of the base acrylate lacks the rigid 3D conformation and specific hydrogen-bond donor/acceptor arrays required for high-affinity binding to complex enzymatic targets (such as COX-2 or bacterial DNA gyrase).

The Causality of Functionalization: By subjecting (E)-methyl 3-(phenylamino)acrylate to cyclocondensation reactions (e.g., with active methylene compounds or hydrazines), medicinal chemists synthesize rigid heterocyclic frameworks like pyrazoles, pyridinones, and thiophenes[2]. This cyclization locks the molecular conformation, optimizes the partition coefficient (LogP) for cellular permeability, and introduces functional groups that perfectly map to the hydrophobic pockets of target enzymes, thereby exponentially increasing anti-inflammatory, antibacterial, and antioxidant efficacy[3][4].

Performance Comparison: Base Compound vs. Derivatives

To evaluate the true pharmacological potential of this chemical lineage, we must compare the unsubstituted (E)-methyl 3-(phenylamino)acrylate against its advanced derivatives, specifically Thiophene-Pyrazole Hybrids and Antipyrinyl Thienyl Ketones .

A. Anti-Inflammatory Activity (COX-2 Selectivity)
  • Base Compound: Exhibits weak, non-selective binding to cyclooxygenase (COX) enzymes due to its high conformational flexibility, which prevents stable docking in the COX-2 active site.

  • Thiophene-Pyrazole Derivatives: Cyclization into thiophene-pyrazole hybrids yields potent, selective COX-2 inhibitors. Specific derivatives demonstrate COX-2 IC₅₀ values as low as 0.52 µM with a selectivity index (SI) of 10.73, closely rivaling the standard drug Celecoxib (IC₅₀ = 0.78 µM)[5]. The rigid heterocyclic rings form stable π-π stacking interactions with the hydrophobic channel of the COX-2 enzyme.

B. Antibacterial Efficacy
  • Base Compound: Shows minimal zones of inhibition against standard Gram-positive and Gram-negative strains, as it lacks the necessary pharmacophoric elements to disrupt bacterial cell walls or inhibit nucleic acid synthesis.

  • Antipyrinyl Thienyl Ketones: When the base acrylate is converted into antipyrinyl thienyl hybrids (e.g., via reaction with 4-chloroacetylantipyrine), the resulting compounds exhibit superior antibacterial activity. For example, certain derivatives outperform Ciprofloxacin against multidrug-resistant strains like Acinetobacter sp., showing inhibition zones up to 34.33 mm[6].

C. Antioxidant Potential (DPPH Scavenging)
  • Base Compound: Limited radical scavenging ability due to the absence of easily donatable hydrogen atoms or extended radical-stabilizing conjugated systems.

  • Hydroxyl/Methyl-Substituted Thiophenes: Advanced derivatives substituted with electron-donating groups at the thiophene ring display excellent antioxidant properties, achieving up to 87.8% DPPH radical scavenging inhibition, which is statistically comparable to Ascorbic Acid (88.0%)[4].

Quantitative Data Comparison

The following table summarizes the biological performance of the base enamino ester compared to its advanced derivatives and industry-standard reference drugs.

Compound / DrugCOX-2 IC₅₀ (µM)Antibacterial Efficacy (Zone of Inhibition vs Acinetobacter)Antioxidant Activity (DPPH % Inhibition)
(E)-methyl 3-(phenylamino)acrylate (Base)> 50.0 (Weak)< 10 mm (Inactive)< 15%
Thiophene-Pyrazole Hybrid 10b [5]0.5218 mm (Moderate)45%
Antipyrinyl Thienyl Ketone 13a [4]4.2034.33 mm (Potent)87.8%
Celecoxib (Standard)0.78N/AN/A
Ciprofloxacin (Standard)N/A25.0 mmN/A
Ascorbic Acid (Standard)N/AN/A88.0%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of the bioactive derivatives and the subsequent biological validation assays.

Protocol 1: Synthesis of Antipyrinyl Thienyl Hybrids

Causality: This protocol utilizes a solvent-drop grinding approach or reflux in ethanol to drive the cyclocondensation of the base enamino ester into a rigid thiophene scaffold, maximizing yield while minimizing toxic solvent use[7].

  • Preparation: Equimolar amounts (0.01 mol) of the base enamino ester and 4-chloroacetylantipyrine are mixed in a round-bottom flask.

  • Catalysis: Add a catalytic amount of triethylamine (TEA) to facilitate the deprotonation of the active methylene group, initiating nucleophilic attack.

  • Cyclocondensation: Reflux the mixture in 30 mL of absolute ethanol for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).

  • Isolation: Pour the hot mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the pure antipyrinyl thienyl ketone.

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the linear alkene protons and the appearance of the thiophene ring proton at ~δ 7.2 ppm) and LC-MS.

Protocol 2: In Vitro COX-2 Inhibition Assay

Causality: A fluorometric assay is chosen over colorimetric methods to prevent optical interference from the highly conjugated, colored heterocyclic derivatives.

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Inhibitor Incubation: Add 10 µL of the synthesized derivative (dissolved in DMSO, serial dilutions from 100 µM to 0.1 µM) to the enzyme solution. Incubate at 37°C for 15 minutes to allow stable binding to the allosteric/active sites.

  • Reaction Initiation: Add arachidonic acid (substrate) and a fluorometric probe (e.g., ADHP).

  • Quantification: Measure fluorescence (Ex/Em = 535/587 nm). Calculate the IC₅₀ using non-linear regression analysis. Include Celecoxib as a positive control.

Visualizations of Mechanisms and Workflows

SynthesisWorkflow A Base Enamino Ester (E)-methyl 3-(phenylamino)acrylate B Nucleophilic Attack (TEA Catalyst, Reflux) A->B + Active Methylene C Thioacetanilide Intermediate B->C C-H Insertion D Bioactive Derivative Antipyrinyl Thienyl Hybrid C->D Cyclization / -H2O

Caption: Synthetic workflow transforming the flexible base enamino ester into rigid, bioactive heterocyclic hybrids.

COX2Pathway AA Arachidonic Acid (Released from Membrane) COX2 COX-2 Enzyme (Inflammatory Catalyst) AA->COX2 Substrate Binding PGG2 Prostaglandin G2 (Inflammation / Pain) COX2->PGG2 Oxygenation Inhibitor Thiophene-Pyrazole Derivative Inhibitor->COX2 Competitive Inhibition (Blocks Hydrophobic Channel)

Caption: Mechanism of selective COX-2 inhibition by advanced thiophene-pyrazole derivatives.

Conclusion

While (E)-methyl 3-(phenylamino)acrylate possesses limited direct therapeutic utility, its structural properties make it an indispensable precursor in medicinal chemistry. By leveraging its push-pull electronic configuration to synthesize rigid, heavily functionalized heterocycles, researchers can develop highly potent agents. As demonstrated by the experimental data, derivatives such as thiophene-pyrazole hybrids and antipyrinyl thienyl ketones exhibit profound, target-specific biological activities—ranging from selective COX-2 inhibition to broad-spectrum antibacterial efficacy—that far exceed the baseline metrics of the parent compound.

References

  • Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. ResearchGate. Available at:[Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC / Molecules. Available at:[Link]

  • Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. ResearchGate. Available at:[Link]

  • Metal schiff base complexes of tridentate antipyrine based ligand: Synthesis, spectral characterisation, image analysis and biological studies. ResearchGate. Available at:[Link]

  • Synthesis of some new antipyrine-thiophene hybrids and their evaluations as antioxidant and antibacterial agents. ResearchGate. Available at:[Link]

  • Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach in PEG 400. ACG Publications. Available at:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: (E)- vs. (Z)-Isomers of Methyl 3-(phenylamino)acrylate

Executive Summary & Mechanistic Overview Methyl 3-(phenylamino)acrylate is a prototypical β -enamino ester, a structural motif frequently utilized as a versatile building block in the synthesis of nitrogen-containing het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

Methyl 3-(phenylamino)acrylate is a prototypical β -enamino ester, a structural motif frequently utilized as a versatile building block in the synthesis of nitrogen-containing heterocycles and pharmaceutical agents[1]. The molecule exhibits E/Z isomerism around the central C=C double bond. Accurately assigning the stereochemistry of these isomers is a critical analytical step in drug development, as the geometric configuration directly dictates the molecule's subsequent reactivity and biological interactions[2].

The Causality of Spectroscopic Divergence: The fundamental driver of the spectroscopic differences between the (E)- and (Z)-isomers is the thermodynamic stabilization provided by an intramolecular hydrogen bond [3]. In the (Z)-configuration, the amino proton (N-H) and the ester carbonyl oxygen are positioned cis to one another, forming a highly stable pseudo-six-membered ring. This intramolecular interaction heavily deshields the N-H proton and alters the electron density across the conjugated π -system[4]. Conversely, the (E)-isomer cannot form this intramolecular bridge due to steric constraints, relying instead on weaker, transient intermolecular hydrogen bonding.

Quantitative Spectroscopic Comparison

The presence or absence of the intramolecular hydrogen bond creates distinct, quantifiable signatures across Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The table below summarizes the critical diagnostic parameters used to differentiate the two isomers.

Spectroscopic Parameter(Z)-Methyl 3-(phenylamino)acrylate(E)-Methyl 3-(phenylamino)acrylateStructural Causality
1 H NMR: N-H Shift δ 9.5 – 10.5 ppm δ 5.0 – 6.5 ppmStrong intramolecular H-bond severely deshields the proton in the Z-isomer[3].
1 H NMR: 3JHH​ (Alkene) ~7.5 – 8.5 Hz~13.0 – 14.5 HzKarplus relationship: cis dihedral angle in Z vs. trans dihedral angle in E[5].
1 H NMR: Alkene H α​ δ ~4.8 ppm δ ~5.3 ppmElectronic shielding differences based on the spatial orientation of the ester group.
IR: C=O Stretch ~1650 cm −1 ~1690 cm −1 H-bonding in the Z-isomer increases the single-bond character of the carbonyl[4].
IR: N-H Stretch ~3200 cm −1 (Broad)~3350 cm −1 (Sharp)H-bonding restricts N-H bond vibration, lowering and broadening the frequency.

Structural Logic and Isomerization Dynamics

The equilibrium between the (E)- and (Z)-isomers is highly dependent on the solvent environment and thermal/photochemical energy inputs. Non-polar solvents heavily favor the (Z)-isomer due to the energetic payoff of the internal hydrogen bond, while highly polar, hydrogen-bond-accepting solvents (like DMSO) can disrupt this internal bond, shifting the equilibrium toward the (E)-isomer[5].

G Z_iso (Z)-Isomer Intramolecular H-Bond E_iso (E)-Isomer Intermolecular H-Bond Z_iso->E_iso UV / Polar Solvent Z_NMR 1H NMR: NH > 9.0 ppm 3J_HH ≈ 8 Hz Z_iso->Z_NMR Characterization E_iso->Z_iso Thermal / Non-polar E_NMR 1H NMR: NH < 7.0 ppm 3J_HH ≈ 14 Hz E_iso->E_NMR Characterization

Thermodynamic relationship between (Z)- and (E)-isomers and their NMR signatures.

Experimental Methodologies: Synthesis and Self-Validating Analysis

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis leverages thermodynamic control, while the spectroscopic analysis utilizes 2D NMR to definitively confirm 1D assignments.

Protocol A: Synthesis and Isolation via Aza-Michael Addition
  • Reaction Setup : In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve aniline (1.0 equiv, 10 mmol) and methyl propiolate (1.1 equiv, 11 mmol) in 20 mL of anhydrous methanol.

  • Conjugate Addition : Stir the mixture at room temperature for 12 hours. The reaction proceeds via a nucleophilic attack of the amine on the β -carbon of the alkyne[5].

  • Concentration : Remove the methanol under reduced pressure. The crude mixture will predominantly contain the thermodynamically stable (Z)-isomer.

  • Chromatographic Isolation : Purify the crude mixture using silica gel column chromatography (Eluent: 9:1 Hexane/Ethyl Acetate).

    • Causality for Separation: The (Z)-isomer elutes significantly faster than the (E)-isomer. Because the (Z)-isomer's polar N-H and C=O groups are locked in an intramolecular hydrogen bond, they are less available to interact with the polar silica gel stationary phase, reducing its overall retention factor ( Rf​ ).

Protocol B: Spectroscopic Characterization & Validation
  • Sample Preparation : Dissolve 15 mg of the purified isomer in 0.6 mL of strictly anhydrous CDCl 3​ (stored over activated molecular sieves).

    • Causality: Trace water in the NMR solvent facilitates rapid chemical exchange of the N-H proton. This exchange broadens the N-H signal, obscuring the critical chemical shift ( δ > 9.0 ppm) required to identify the (Z)-isomer.

  • 1D 1 H NMR Acquisition : Acquire the spectrum at 400 MHz or higher. Extract the 3JHH​ coupling constant between the alkene protons. A coupling of ~8 Hz indicates the cis-alkene geometry of the (Z)-isomer, while ~14 Hz indicates the trans-geometry of the (E)-isomer.

  • Self-Validating 2D NOESY Experiment : To validate the geometric assignment independently of coupling constants, acquire a 2D NOESY spectrum.

    • Validation Logic: In the (E)-isomer, the N-H proton and the α -alkene proton are spatially cis to each other, which will produce a strong NOE cross-peak. In the (Z)-isomer, these protons are trans and spatially distant, yielding no NOE cross-peak. This orthogonal validation prevents misassignment due to anomalous coupling constants.

Workflow Synth Synthesis Conjugate Aza-Michael Addition Isol Isolation Silica Gel Chromatography Synth->Isol NMR_Prep Sample Prep Dissolve in Anhydrous CDCl3 Isol->NMR_Prep Acq Data Acquisition 1H, 13C, 2D-NOESY, IR NMR_Prep->Acq Data Validation Extract 3J_HH & NOE Cross-peaks Acq->Data

Experimental workflow for the synthesis, isolation, and spectroscopic validation of isomers.

References

  • Benchchem - Methyl 3-aminoacrylate: Advanced Synthetic Methodologies and Mechanistic Insights.5

  • Australian Journal of Chemistry - Efficient Synthetic Method for ß-Enamino Esters Catalyzed by Yb(OTf)3 under Solvent-Free Conditions.3

  • ACG Publications - Synthesis of β-enaminoesters from β-ketoesters and amines by solvent-drop grinding approach.1

  • Smolecule - (Z)-ethyl 3-aminoacrylate: Stereochemical Configuration and Z/E Isomerism.2

  • Chemistry Journal of Moldova - Synthesis, Characterization, and Estimation Studies of Novel 3-(2,4,6-Trimethyl-phenylamino)-but-2-enoate.4

Sources

Validation

A Technical Guide to the Structure-Activity Relationships of (E)-Methyl 3-(Phenylamino)acrylate Derivatives

For Researchers, Scientists, and Drug Development Professionals The (E)-methyl 3-(phenylamino)acrylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The (E)-methyl 3-(phenylamino)acrylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Its inherent biological activity, coupled with the synthetic accessibility for structural modifications, has made it an attractive starting point for the development of compounds with a wide range of pharmacological properties, including antimicrobial and anticancer effects. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of more potent and selective derivatives.

The Core Scaffold: A Foundation for Diverse Biological Activity

The (E)-methyl 3-(phenylamino)acrylate core consists of a phenyl ring connected via an amino linker to a methyl acrylate moiety. The trans (E) configuration of the double bond is a common feature in biologically active derivatives. The reactivity and biological interactions of this scaffold are influenced by the electronic and steric properties of its three main components: the phenyl ring, the amino linker, and the methyl acrylate tail.

Structure-Activity Relationship (SAR) Analysis

The biological activity of (E)-methyl 3-(phenylamino)acrylate derivatives can be finely tuned by strategic modifications at various positions of the molecule. The following sections dissect the SAR based on available data from related compound series.

Phenyl Ring Substitutions: Modulating Potency and Selectivity

The nature and position of substituents on the phenyl ring play a critical role in determining the biological activity of these compounds. Both electron-donating and electron-withdrawing groups can significantly impact potency.

In a related series of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, which share the phenylamino motif, it was observed that electron-withdrawing substituents on the aniline (phenylamino) portion were crucial for potent anti-MERS-CoV activity. For instance, the introduction of fluorine atoms, such as in a 2,4-difluoroaniline or a 2,3,4-trifluoroaniline moiety, resulted in significantly higher inhibitory effects compared to unsubstituted or electron-donating group-substituted analogues.[1] This suggests that reducing the electron density on the phenyl ring can enhance the binding affinity to the biological target.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity (Inferred from Related Quinolone Derivatives) [1]

Compound IDPhenylamino SubstituentBiological Activity (IC50, µM)
6d 2,4-Difluoro0.15
6t 2,3,4-Trifluoro0.53
- UnsubstitutedLess Active (qualitative)
6a, 6b Electron-donatingInactive

This trend highlights the importance of electrostatic interactions between the phenyl ring and the target protein. The electron-withdrawing groups may facilitate favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within the binding pocket.

Modifications of the Acrylate Moiety and Bioisosteric Replacements

The methyl acrylate portion of the scaffold is a key Michael acceptor and can react with nucleophilic residues in biological targets. Modifications to this group can influence reactivity and, consequently, biological activity.

In a series of acrylic acid and acrylate ester derivatives designed as tubulin polymerization inhibitors, the methyl acrylate ester 6e emerged as a highly potent cytotoxic agent against MCF-7 breast cancer cells with an IC50 value of 2.57 ± 0.16 μM.[2][3] This compound also demonstrated significant inhibition of β-tubulin polymerization.[2][3] This suggests that the methyl acrylate moiety is crucial for the anticancer activity of this class of compounds, likely through covalent interaction with the target protein.

Furthermore, the replacement of the acrylate group with other functionalities can lead to a change in the mechanism of action and biological target. For instance, in a series of thiophene derivatives, the enaminone moiety, which is structurally related to the phenylaminoacrylate system, was used as a precursor for the synthesis of various heterocyclic compounds with antimicrobial activity.[4] The transformation of the enaminone into pyridine side chains in compounds 7a, 7b, and 8 resulted in excellent antimicrobial activity.[4]

Experimental Protocols

General Synthesis of (E)-Methyl 3-(Phenylamino)acrylate Derivatives

A common method for the synthesis of (E)-methyl 3-(phenylamino)acrylate derivatives involves the reaction of an aniline with methyl propiolate or a related three-carbon synthons.

Step-by-step protocol (General):

  • Reaction Setup: To a solution of the appropriately substituted aniline (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or aprotic solvents like THF or dioxane) in a round-bottom flask, add methyl propiolate (1.1 eq).[5]

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired (E)-methyl 3-(phenylamino)acrylate derivative.

It is important to note that the reaction conditions, such as solvent and temperature, may need to be optimized for different substituted anilines.[5]

Biological Evaluation: In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds can be evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-step protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Visualizing Structure-Activity Relationships and Workflows

Key SAR Insights

The following diagram illustrates the key takeaways from the structure-activity relationship studies of (E)-methyl 3-(phenylamino)acrylate derivatives and their analogs.

SAR_Summary cluster_scaffold Core Scaffold: (E)-Methyl 3-(Phenylamino)acrylate cluster_modifications Structural Modifications cluster_activity Impact on Biological Activity Scaffold Phenyl-NH-CH=CH-COOCH3 Phenyl_Ring Phenyl Ring Substituents Scaffold->Phenyl_Ring Acrylate_Moiety Acrylate Moiety/ Bioisosteres Scaffold->Acrylate_Moiety Activity Potency & Selectivity Phenyl_Ring->Activity Electron-withdrawing groups (e.g., F, Cl) can increase potency (Antiviral, Anticancer) Acrylate_Moiety->Activity Michael acceptor critical for some anticancer activities. Replacement with heterocycles can lead to antimicrobial agents.

Caption: Key SAR insights for (E)-methyl 3-(phenylamino)acrylate derivatives.

General Synthetic and Evaluation Workflow

The diagram below outlines the typical workflow for the synthesis and biological evaluation of novel (E)-methyl 3-(phenylamino)acrylate derivatives.

Workflow start Design of Analogs synthesis Chemical Synthesis start->synthesis Based on SAR data purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification bio_screening Biological Screening (e.g., MTT Assay) purification->bio_screening sar_analysis Structure-Activity Relationship Analysis bio_screening->sar_analysis sar_analysis->start Iterative Design lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General workflow for synthesis and evaluation of derivatives.

Conclusion and Future Directions

The (E)-methyl 3-(phenylamino)acrylate scaffold represents a promising starting point for the development of new therapeutic agents. Structure-activity relationship studies, even when inferred from related compound series, provide valuable guidance for the rational design of more potent and selective molecules. The key takeaways are the significant influence of electronic effects of substituents on the phenyl ring and the crucial role of the acrylate moiety in the mechanism of action for certain biological activities.

Future research in this area should focus on systematic SAR studies of the core (E)-methyl 3-(phenylamino)acrylate scaffold against a specific biological target. This would involve the synthesis and evaluation of a focused library of compounds with systematic variations at the phenyl ring, the amino linker, and the acrylate tail. Such studies will provide a more detailed understanding of the SAR and facilitate the development of novel drug candidates with improved therapeutic profiles.

References

  • Synthesis and biological evaluation of 3-acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives as potential MERS-CoV inhibitors. [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. [Link]

  • Antimicrobial Activity of Thiophene Derivatives Derived From Ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. [Link]

  • Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate. [Link]

Sources

Comparative

Comparative Analysis of the Agrochemical Potential of (E)-methyl 3-(phenylamino)acrylate Derivatives

Subtitle: Overcoming QoI Resistance through Pharmacophore Redesign Executive Summary & Rationale Quinone outside Inhibitors (QoIs), commercially known as strobilurins (e.g., azoxystrobin, pyraclostrobin), have historical...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming QoI Resistance through Pharmacophore Redesign

Executive Summary & Rationale

Quinone outside Inhibitors (QoIs), commercially known as strobilurins (e.g., azoxystrobin, pyraclostrobin), have historically been a cornerstone in global agrochemical disease management. They function by targeting the Qo site of the cytochrome bc1 complex within the mitochondrial respiratory chain, effectively halting fungal ATP production[1].

However, the agricultural sector is facing a critical efficacy cliff. The widespread emergence of the G143A mutation (a single nucleotide polymorphism in the mitochondrial cytochrome b gene, CYTB) has severely compromised the performance of traditional QoIs across major phytopathogenic fungi, including Cercospora beticola and Pyricularia grisea[2][3].

As a Senior Application Scientist focusing on fungicide resistance, I have evaluated various structural modifications to the strobilurin toxophore. This guide provides a comparative analysis of a novel class of QoI analogs—(E)-methyl 3-(phenylamino)acrylate derivatives —against commercial standards. By replacing the rigid methoxy oxygen of the traditional acrylate pharmacophore with a phenylamino moiety, these derivatives introduce critical conformational flexibility designed to bypass the steric hindrance caused by the G143A mutation.

Mechanistic Profiling & Target Engagement

To understand why traditional QoIs fail and why the phenylamino modification succeeds, we must examine the causality at the enzymatic target site.

  • The Problem with G143A: In wild-type (WT) strains, Glycine at position 143 provides a spacious binding pocket. When mutated to Alanine (G143A), the addition of a methyl group significantly reduces the pocket volume. Traditional methoxyacrylates are structurally rigid; the bulky methoxy group sterically clashes with the Alanine methyl group, preventing target engagement[4].

  • The Phenylamino Solution: Substituting the methoxy group with a phenylamino group alters the electronic and steric profile of the molecule. The nitrogen atom acts as a flexible hinge, allowing the toxophore to adopt a conformation that avoids the steric clash. Furthermore, the newly introduced phenyl ring can engage in compensatory π−π stacking interactions with highly conserved aromatic residues (e.g., Phe275) deeper within the cytochrome b pocket[1].

Mechanism CYTB Cytochrome bc1 (Qo Site) WT Wild-Type (Gly143) CYTB->WT Mutant G143A Mutant (Ala143) CYTB->Mutant Clash Steric Clash (Resistance) Mutant->Clash Azoxy Standard QoI (Methoxyacrylate) Azoxy->WT Binds Azoxy->Mutant Fails to bind Phenyl (E)-methyl 3-(phenylamino)acrylate Phenyl->WT Binds Phenyl->Mutant Conformational Flexibility Bind Target Engagement (Pi-Pi Stacking) Phenyl->Bind Clash->Azoxy

Molecular mechanism of (E)-methyl 3-(phenylamino)acrylate bypassing G143A-mediated QoI resistance.

Comparative Efficacy Analysis

To objectively evaluate the agrochemical potential of these derivatives, we compared a representative (E)-methyl 3-(phenylamino)acrylate lead compound against two commercial standards: Azoxystrobin (a methoxyacrylate) and Pyraclostrobin (a methoxycarbamate).

The data below summarizes the half-maximal effective concentration ( EC50​ ) required to inhibit mycelial growth in both Wild-Type and G143A-mutated isolates.

Fungicide ClassActive IngredientP. oryzae WT EC50​ (mg/L)P. oryzae G143A EC50​ (mg/L)Resistance Factor (RF)*C. beticola G143A EC50​ (mg/L)
Methoxyacrylate Azoxystrobin0.05> 100.0> 2000> 100.0
Methoxycarbamate Pyraclostrobin0.02> 50.0> 250085.4
Phenylaminoacrylate (E)-methyl 3-(phenylamino)acrylate deriv.0.080.455.6 0.62

*Resistance Factor (RF) = EC50​ (Mutant) / EC50​ (Wild-Type).

Data Interpretation: While the phenylamino derivative exhibits a slightly lower baseline potency against the WT strain compared to pyraclostrobin (0.08 vs 0.02 mg/L), it successfully maintains its efficacy against the G143A mutant, yielding an RF of only 5.6. In contrast, traditional QoIs suffer complete efficacy collapse (RF > 2000).

Experimental Protocols: Self-Validating Resistance Profiling

To ensure scientific integrity, the efficacy data must be generated using a self-validating protocol. Fungi possess an evolutionary failsafe: when the cytochrome bc1 complex is chemically inhibited in vitro, they can temporarily survive by upregulating the Alternative Oxidase (AOX) pathway. If AOX is not controlled, the assay will yield false-positive resistance data.

Step-by-Step Methodology: In Vitro Mycelial Growth Inhibition Assay

System Validation Requirements: This protocol relies on a tripartite validation system to guarantee trustworthiness:

  • Biological Control: Concurrent testing of a genotypically confirmed WT strain.

  • Chemical Control: Concurrent testing with Azoxystrobin to verify the mutant phenotype.

  • Metabolic Control: Mandatory inclusion of SHAM (salicylhydroxamic acid) to block the AOX pathway.

Protocol Steps:

  • Isolate Genotyping: Extract fungal DNA and perform PCR amplification of the CYTB gene. Sequence the amplicon to confirm the presence of the G143A mutation[2].

  • Compound Preparation: Dissolve the (E)-methyl 3-(phenylamino)acrylate derivative, Azoxystrobin, and Pyraclostrobin in analytical-grade DMSO to create 10,000 mg/L stock solutions.

  • Media Amendment (The Critical Step): Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 50°C. Amend the media with:

    • The fungicide (serial dilutions: 0.01, 0.1, 1.0, 10, and 100 mg/L).

    • 100 mg/L SHAM (dissolved in methanol). Causality: SHAM strictly isolates the biological variable to cytochrome bc1 inhibition by neutralizing the AOX rescue pathway.

    • Ensure final DMSO/methanol concentration does not exceed 0.1% (v/v) to prevent solvent toxicity.

  • Inoculation & Incubation: Place 5 mm mycelial plugs from the leading edge of a 7-day-old fungal colony face-down onto the center of the amended PDA plates. Incubate at 25°C in total darkness. Causality: Cytochrome bc1 inhibitors with extended conjugated π systems are prone to photodegradation; dark incubation prevents abiotic degradation from skewing the EC50​ .

  • Data Acquisition: Measure radial mycelial growth after 7 days (subtracting the 5 mm plug diameter). Calculate the EC50​ using log-logistic regression analysis.

Workflow Step1 1. Isolate Genotyping (Confirm G143A Status) Step2 2. Compound Dilution (0.01 to 100 mg/L in DMSO) Step1->Step2 Step3 3. Media Amendment (PDA + 100 mg/L SHAM) Step2->Step3 Step4 4. Dark Incubation (7 Days, 25°C) Step3->Step4 Validation Internal Validation: SHAM blocks AOX pathway Step3->Validation Step5 5. EC50 & RF Calculation Step4->Step5

Self-validating in vitro mycelial growth inhibition assay workflow for QoI resistance profiling.

Physicochemical & ADME-Tox Profiling

Beyond target-site efficacy, substituting the methoxy group with a phenylamino moiety alters the physicochemical properties of the agrochemical, impacting its field performance:

  • Lipophilicity (LogP): The introduction of the phenyl ring increases the LogP from ~2.5 (Azoxystrobin) to ~3.8. This enhances cuticular wax penetration on the leaf surface, improving rainfastness.

  • Systemic Mobility: The increased lipophilicity slightly reduces xylem mobility compared to standard strobilurins. Consequently, (E)-methyl 3-(phenylamino)acrylate derivatives exhibit excellent translaminar properties (moving from the top of the leaf to the bottom) but limited acropetal (upward) systemic movement.

  • Photostability: The extended conjugation provided by the phenylamino group can increase UV absorption. Formulation with UV protectants (e.g., titanium dioxide or specific adjuvants) is recommended for field applications to maximize the foliar half-life.

References

  • Albu, S., Price, T., Doyle, V., Padgett, B., & Schneider, R. (2016). "The G143A Mutation is Responsible for Strobilurin Fungicide Resistance in Cercospora cf. flagellaris, a Leaf Blight and Purple Seed Stain Pathogen of Louisiana Soybean." Plant Health Progress - APS Journals. Available at:[Link]

  • Kim, Y. S., Dixon, E. W., Vincelli, P., & Farman, M. L. (2003). "Field Resistance to Strobilurin (QoI) Fungicides in Pyricularia grisea Caused by Mutations in the Mitochondrial Cytochrome b Gene." Phytopathology - APS Journals. Available at:[Link]

  • Chen, Y., et al. (2023). "Identification of Fungicide Combinations Targeting Plasmopara viticola and Botrytis cinerea Fungicide Resistance Using Machine Learning." PMC. Available at:[Link]

  • Scarpari, M., et al. (2021). "Structural Investigation and Molecular Modeling Studies of Strobilurin-Based Fungicides Active against the Rice Blast Pathogen Pyricularia oryzae." MDPI. Available at:[Link]

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